Product packaging for (S)-(+)-Ascochin(Cat. No.:)

(S)-(+)-Ascochin

カタログ番号: B1284208
分子量: 234.20 g/mol
InChIキー: XLKIJHXPWYIGIM-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4S)-(+)-Ascochin is a hydroxybenzoic acid.
(S)-(+)-Ascochin has been reported in Ascochyta with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O5 B1284208 (S)-(+)-Ascochin

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIJHXPWYIGIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-(+)-Ascochin: A Comprehensive Technical Guide to its Isolation, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin, a bioactive isocoumarin natural product, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the isolation and characterization of this compound. It details the experimental protocols for its extraction from fungal sources, purification, and comprehensive spectroscopic analysis. Furthermore, this document summarizes its key physicochemical properties and explores its potential mechanism of action through the inhibition of critical cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. Among these, fungal secondary metabolites represent a rich and largely untapped reservoir of potential drug candidates. This compound is an isocoumarin derivative produced by various fungal species, notably those belonging to the genus Ascochyta. Isocoumarins, as a class of compounds, are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundational resource for its further investigation and potential development.

Isolation of this compound from Ascochyta fabae

The primary natural source of this compound is the phytopathogenic fungus Ascochyta fabae. The isolation process involves the cultivation of the fungus followed by the extraction and purification of the target metabolite.

Experimental Protocol: Fungal Cultivation, Extraction, and Purification

This protocol outlines the general steps for obtaining this compound from Ascochyta fabae cultures. Optimization of specific parameters may be required based on the fungal strain and laboratory conditions.

2.1. Fungal Culture

  • Strain and Media: Obtain a pure culture of Ascochyta fabae. The fungus can be maintained on Potato Dextrose Agar (PDA) slants. For large-scale production of ascochin, solid-state fermentation on a rice medium is often employed.

  • Inoculation and Incubation: Inoculate sterile rice medium in Erlenmeyer flasks with a mycelial suspension or agar plugs of A. fabae. Incubate the flasks under static conditions at room temperature (approximately 25°C) in the dark for 3-4 weeks to allow for sufficient fungal growth and secondary metabolite production.

2.2. Extraction

  • Solvent Extraction: After the incubation period, the fungal biomass and rice medium are harvested and dried. The dried material is then exhaustively extracted with an organic solvent, typically ethyl acetate or a mixture of methanol and dichloromethane.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Purification

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions enriched with the target compound may require further purification steps, such as preparative TLC or crystallization, to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of physicochemical measurements and spectroscopic analyses.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₂H₁₀O₅--INVALID-LINK--
Molecular Weight 234.20 g/mol --INVALID-LINK--
Exact Mass 234.052823 g/mol --INVALID-LINK--
Melting Point Not available
Specific Rotation ([α]D) Not available
Spectroscopic Data

The following data are essential for the structural confirmation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): Provides information about the number and chemical environment of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for the complete assignment of the molecular structure.

3.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula.

3.2.3. Infrared (IR) Spectroscopy

  • Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies. Key absorptions for this compound would include those for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: Dissolve a pure sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS and IR, prepare samples according to the instrument's requirements.

  • NMR Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

  • MS Data Acquisition: Obtain the mass spectrum using a high-resolution mass spectrometer.

  • IR Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.

  • Data Analysis: Interpret the obtained spectra to confirm the structure of this compound.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are still under investigation, studies on structurally related compounds, such as Ascochlorin, provide valuable insights into its potential mechanism of action. Ascochlorin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the mitochondrial cytochrome bc1 complex.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various diseases, including cancer. Inhibition of this pathway is a promising therapeutic strategy. Ascochlorin has been demonstrated to suppress the phosphorylation of STAT3, a key step in its activation, and subsequently downregulate the expression of STAT3 target genes. It is hypothesized that this compound may exert its biological effects through a similar mechanism.

STAT3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) (Dimer) STAT3_inactive->STAT3_active DNA DNA STAT3_active->DNA 4. Dimerization & Nuclear Translocation Ascochin This compound Ascochin->JAK Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 5. Gene Transcription

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow for Investigating STAT3 Inhibition

STAT3_Workflow start Start: Treat cells with This compound cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot pSTAT3_detection Detect p-STAT3 western_blot->pSTAT3_detection stat3_detection Detect total STAT3 western_blot->stat3_detection analysis Analyze p-STAT3/ STAT3 ratio pSTAT3_detection->analysis stat3_detection->analysis conclusion Conclusion: Assess inhibition of STAT3 phosphorylation analysis->conclusion

Caption: Experimental workflow for assessing STAT3 phosphorylation.

Conclusion

This technical guide provides a comprehensive overview of the isolation and characterization of the natural product this compound. The detailed experimental protocols and compiled data serve as a valuable resource for researchers interested in this promising bioactive molecule. The proposed mechanism of action, through the inhibition of the STAT3 signaling pathway, offers a compelling rationale for its further investigation in the context of drug discovery and development. Future studies should focus on elucidating the precise molecular interactions of this compound with its cellular targets and exploring its full therapeutic potential.

The Untraveled Path: A Technical Guide to the Biosynthetic Pathway of (S)-(+)-Ascochin in Ascochyta Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Ascochyta encompasses a diverse group of fungi, many of which are plant pathogens responsible for significant crop diseases. These fungi are also prolific producers of a wide array of secondary metabolites, bioactive compounds that are not essential for primary growth but play crucial roles in the fungus's interaction with its environment. Among these metabolites is (S)-(+)-Ascochin, an isochromene derivative with potential biological activities.

Despite its discovery in Ascochyta species, the biosynthetic pathway of this compound remains largely unelucidated. However, significant strides have been made in understanding the biosynthesis of a structurally similar and well-documented phytotoxin, ascochitine, produced by species such as Ascochyta fabae. This guide leverages the current knowledge of ascochitine biosynthesis to propose a putative pathway for this compound. By drawing parallels between these two molecules, we can outline a roadmap for future research aimed at fully characterizing the enzymatic machinery responsible for the synthesis of this compound. This document provides a comprehensive overview of the proposed biosynthetic steps, quantitative data from related compounds, and detailed experimental protocols necessary to validate this hypothetical pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a polyketide pathway, initiated by a Type I iterative polyketide synthase (PKS), analogous to the biosynthesis of ascochitine. The core of this pathway is the assembly of a polyketide chain from simple metabolic precursors, followed by a series of enzymatic modifications including cyclization, reduction, and methylation.

The initial step involves the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS), likely encoded by a gene homologous to pksAC identified in the ascochitine biosynthetic gene cluster of Ascochyta fabae.[1][2] This NR-PKS iteratively catalyzes the decarboxylative condensation reactions to form a linear hexaketide intermediate.

Following the assembly of the polyketide chain, a series of tailoring enzymes are proposed to act upon this intermediate to yield this compound. These steps are inferred from the structure of the final product and the known steps in ascochitine biosynthesis. Evidence suggests that the biosynthesis of ascochitine involves the direct reduction of an enzyme-bound ester to an aldehyde.[3] A similar reductive step is proposed for the formation of the aldehyde group in this compound.

The proposed enzymatic steps are as follows:

  • Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of acetyl-CoA and malonyl-CoA to form a linear hexaketide intermediate.

  • Cyclization and Aromatization: The polyketide chain undergoes an intramolecular aldol condensation to form a bicyclic aromatic intermediate.

  • Methylation: A methyltransferase adds a methyl group from S-adenosyl methionine (SAM) to the aromatic ring.

  • Reduction: A reductase enzyme catalyzes the reduction of a carbonyl group on the polyketide backbone.

  • Further Tailoring Reactions: Additional enzymatic modifications, potentially including hydroxylation and the formation of the methylidene group, lead to the final structure of this compound.

G Proposed Biosynthetic Pathway of this compound cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA NR-PKS (pksAC homolog) NR-PKS (pksAC homolog) Acetyl-CoA->NR-PKS (pksAC homolog) Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS (pksAC homolog) Linear Hexaketide Intermediate Linear Hexaketide Intermediate Bicyclic Aromatic Intermediate Bicyclic Aromatic Intermediate Linear Hexaketide Intermediate->Bicyclic Aromatic Intermediate Cyclization NR-PKS (pksAC homolog)->Linear Hexaketide Intermediate Methylated Intermediate Methylated Intermediate Bicyclic Aromatic Intermediate->Methylated Intermediate Methylation (SAM) Reduced Intermediate Reduced Intermediate Methylated Intermediate->Reduced Intermediate Reduction This compound This compound Reduced Intermediate->this compound Further Tailoring

A proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is no specific quantitative data available for the production of this compound in Ascochyta species. However, studies on the production of the related metabolite, ascochitine, provide a valuable reference point for the potential yields of isochromene compounds in these fungi. The production of ascochitine has been shown to be dependent on the culture conditions and the specific fungal isolate.

Fungal SpeciesSubstrateAscochitine Yield (mg/kg)Reference
Ascochyta pisiRice20 - 480[4]
Ascochyta fabaeRice20 - 480[4]
Ascochyta pisiMaizeLowest Yield[4]
Ascochyta fabaeMaizeLowest Yield[4]

Experimental Protocols

The following protocols describe key experiments that would be essential for elucidating and confirming the proposed biosynthetic pathway of this compound. These methodologies are based on established techniques used in the study of fungal secondary metabolite biosynthesis.

Protocol 1: Gene Knockout of the Candidate Polyketide Synthase (PKS) Gene

This protocol outlines the steps for deleting the PKS gene suspected of being involved in this compound biosynthesis, using Agrobacterium tumefaciens-mediated transformation.

  • Construct Preparation:

    • Identify the target PKS gene in the Ascochyta species of interest through homology searches with known PKS genes like pksAC.

    • Design primers to amplify the 5' and 3' flanking regions of the target PKS gene.

    • Amplify the flanking regions by PCR from genomic DNA of the Ascochyta species.

    • Clone the amplified flanking regions into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene) to create the gene knockout construct.

    • Transform the construct into Escherichia coli for plasmid amplification and then into Agrobacterium tumefaciens.

  • Agrobacterium-mediated Transformation:

    • Prepare a culture of the recombinant A. tumefaciens.

    • Co-cultivate the A. tumefaciens with protoplasts or conidia of the Ascochyta species.

    • Plate the transformed fungal cells on a selective medium containing an antibiotic (e.g., hygromycin) to select for transformants.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the putative knockout mutants.

    • Confirm the deletion of the target PKS gene by PCR using primers specific to the gene and the flanking regions.

    • Perform Southern blot analysis to confirm the single integration of the knockout cassette.

    • Analyze the culture extracts of the knockout mutants by HPLC-MS to confirm the absence of this compound production compared to the wild-type strain.

G Workflow for PKS Gene Knockout Identify Target PKS Gene Identify Target PKS Gene Design Primers for Flanking Regions Design Primers for Flanking Regions Identify Target PKS Gene->Design Primers for Flanking Regions PCR Amplification of Flanks PCR Amplification of Flanks Design Primers for Flanking Regions->PCR Amplification of Flanks Clone into Suicide Vector Clone into Suicide Vector PCR Amplification of Flanks->Clone into Suicide Vector Transform into E. coli & A. tumefaciens Transform into E. coli & A. tumefaciens Clone into Suicide Vector->Transform into E. coli & A. tumefaciens Co-cultivate with Ascochyta Co-cultivate with Ascochyta Transform into E. coli & A. tumefaciens->Co-cultivate with Ascochyta Select Transformants on Antibiotic Medium Select Transformants on Antibiotic Medium Co-cultivate with Ascochyta->Select Transformants on Antibiotic Medium Verify Knockout by PCR & Southern Blot Verify Knockout by PCR & Southern Blot Select Transformants on Antibiotic Medium->Verify Knockout by PCR & Southern Blot Analyze Metabolite Profile by HPLC-MS Analyze Metabolite Profile by HPLC-MS Verify Knockout by PCR & Southern Blot->Analyze Metabolite Profile by HPLC-MS

A workflow for PKS gene knockout.
Protocol 2: Isotopic Labeling Studies

This protocol describes the use of stable isotope-labeled precursors to trace the building blocks of the this compound molecule.

  • Culture Preparation:

    • Grow the wild-type Ascochyta species in a defined liquid medium.

  • Precursor Feeding:

    • Supplement the culture medium with a stable isotope-labeled precursor, such as [1,2-¹³C₂]acetate or [¹³C-methyl]methionine.

    • Continue the incubation for a period sufficient for the incorporation of the labeled precursor into secondary metabolites.

  • Metabolite Extraction and Analysis:

    • Harvest the fungal mycelium and extract the secondary metabolites using an appropriate organic solvent.

    • Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

    • Analyze the purified this compound by ¹³C-NMR spectroscopy and mass spectrometry to determine the pattern of ¹³C incorporation.

  • Data Interpretation:

    • The observed labeling pattern will provide direct evidence for the polyketide origin of the molecule and the involvement of specific precursors in its biosynthesis.

G Workflow for Isotopic Labeling Studies Culture Ascochyta in Liquid Medium Culture Ascochyta in Liquid Medium Add Labeled Precursor (e.g., ¹³C-acetate) Add Labeled Precursor (e.g., ¹³C-acetate) Culture Ascochyta in Liquid Medium->Add Labeled Precursor (e.g., ¹³C-acetate) Incubate for Incorporation Incubate for Incorporation Add Labeled Precursor (e.g., ¹³C-acetate)->Incubate for Incorporation Extract Secondary Metabolites Extract Secondary Metabolites Incubate for Incorporation->Extract Secondary Metabolites Purify this compound Purify this compound Extract Secondary Metabolites->Purify this compound Analyze by NMR and Mass Spectrometry Analyze by NMR and Mass Spectrometry Purify this compound->Analyze by NMR and Mass Spectrometry Determine Labeling Pattern Determine Labeling Pattern Analyze by NMR and Mass Spectrometry->Determine Labeling Pattern G Workflow for Heterologous PKS Expression Amplify PKS cDNA from Ascochyta Amplify PKS cDNA from Ascochyta Clone into Expression Vector Clone into Expression Vector Amplify PKS cDNA from Ascochyta->Clone into Expression Vector Transform into Heterologous Host (e.g., Aspergillus) Transform into Heterologous Host (e.g., Aspergillus) Clone into Expression Vector->Transform into Heterologous Host (e.g., Aspergillus) Induce PKS Gene Expression Induce PKS Gene Expression Transform into Heterologous Host (e.g., Aspergillus)->Induce PKS Gene Expression Extract and Analyze Metabolites by HPLC-MS Extract and Analyze Metabolites by HPLC-MS Induce PKS Gene Expression->Extract and Analyze Metabolites by HPLC-MS Purify and Characterize Novel Product Purify and Characterize Novel Product Extract and Analyze Metabolites by HPLC-MS->Purify and Characterize Novel Product

References

(S)-(+)-Ascochin mechanism of action against fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antifungal Mechanism of Action of (S)-(+)-Ascochin and its Analogue Ascochlorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fungal metabolite with recognized antimicrobial properties. While direct studies on its specific mechanism of action against fungal pathogens are limited, extensive research on its close structural analogue, Ascochlorin, provides a robust model for its antifungal activity. This technical guide synthesizes the current understanding of Ascochlorin's mechanism of action, which is primarily centered on the inhibition of the mitochondrial electron transport chain. This document provides quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved, serving as a comprehensive resource for researchers in mycology and antifungal drug development.

Introduction

Fungal infections pose a significant threat to human health and agriculture, necessitating the discovery and development of novel antifungal agents. This compound, an isocoumarin derivative isolated from Ascochyta species, has demonstrated antifungal activity. However, the precise molecular mechanism by which it exerts this effect has not been extensively elucidated. In contrast, its analogue Ascochlorin, also produced by Ascochyta viciae, has been the subject of more detailed investigation. This guide will focus on the well-documented mechanism of Ascochlorin as a proxy for understanding the potential mode of action of this compound against fungal pathogens.

Core Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex

The primary mode of antifungal action for Ascochlorin is the specific inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, leading to a cascade of events that are detrimental to the fungal cell.

Ascochlorin is a structural analogue of ubiquinol, which allows it to interact with the quinone-binding sites of the cytochrome bc1 complex. A key finding is that Ascochlorin is an unusual inhibitor that binds to both the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi) of the complex.[1][2][3] This dual-site inhibition is a distinctive feature of Ascochlorin's activity.

The inhibition of the cytochrome bc1 complex by Ascochlorin has been shown to be comparable to the effects of known inhibitors such as antimycin A (a Qi site inhibitor) and stigmatellin (a Qo site inhibitor).[1][2]

Signaling Pathway of Mitochondrial Respiration Inhibition

The following diagram illustrates the proposed mechanism of action of Ascochlorin on the fungal mitochondrial electron transport chain.

cluster_prep Mitochondrial Preparation cluster_assay Oxygen Uptake Assay Fungal_Culture Fungal Culture (e.g., Hansenula anomala) Harvest_Cells Harvest Cells Fungal_Culture->Harvest_Cells Prepare_Mitochondria Prepare Cyanide-Sensitive Mitochondrial Fraction Harvest_Cells->Prepare_Mitochondria Assay_Mixture Prepare Assay Mixture: - Buffer - Respiratory Substrate (e.g., Malate, Succinate) Add_Mitochondria Add Mitochondrial Fraction (0.175 mg protein) Assay_Mixture->Add_Mitochondria Add_Inhibitor Add Ascochlorin (or other inhibitors) Add_Mitochondria->Add_Inhibitor Measure_O2 Measure O₂ Consumption (Oxygen Electrode) Add_Inhibitor->Measure_O2

References

Spectrum of Biological Activity of Ascochitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the biological activities of ascochitine , a close structural analog of (S)-(+)-Ascochin. Due to the limited availability of detailed public data for this compound, ascochitine is used here as a representative compound from the same chemical class and fungal origin. The biological activities of this compound are reported to be qualitatively similar, encompassing antimicrobial and phytotoxic effects.

Introduction

Ascochitine is a natural product belonging to the isocoumarin class of compounds, produced by various phytopathogenic fungi of the genus Ascochyta, including Ascochyta pisi and Ascochyta fabae. It is recognized for its significant biological activities, primarily its phytotoxic and antibiotic properties. This guide provides a comprehensive overview of the known biological activities of ascochitine, including available quantitative data, detailed experimental protocols for the assays cited, and visualizations of experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and natural product chemistry.

Spectrum of Biological Activity

Ascochitine exhibits a range of biological effects, which are summarized below. The primary activities reported in the literature are its phytotoxicity and antimicrobial effects.

Phytotoxic Activity

Ascochitine is a known phytotoxin, contributing to the virulence of the Ascochyta fungi that produce it. It has been shown to cause symptoms such as necrosis and wilting in various plant species.

Antimicrobial Activity

Ascochitine displays antibiotic properties, inhibiting the growth of certain microorganisms. This activity has been noted alongside its phytotoxic effects in studies of Ascochyta species.

Cytotoxic Activity

Limited data is available on the specific cytotoxicity of ascochitine against vertebrate cell lines. However, one study investigated its toxicity against brine shrimp (Artemia salina) larvae, which is a common preliminary assay for general cytotoxicity.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the biological activities of ascochitine.

Biological ActivityAssay TypeTest Organism/Cell LineMetricValueReference
CytotoxicityBrine Shrimp Lethality AssayArtemia salina larvaeLC5085 µg/cm³[1]

Experimental Protocols

Detailed experimental protocols for the key bioassays are provided below. These are generalized procedures based on standard laboratory methods, as specific detailed protocols for ascochitine were not fully described in the available literature.

Antimicrobial Activity - Agar Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Test compound (Ascochitine)

  • Solvent (e.g., DMSO)

  • Sterile filter paper discs (6 mm diameter)

  • Culture of test microorganism (e.g., Bacillus megaterium, Mycosphaerella violaceum)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of ascochitine in a suitable solvent.

  • Impregnate sterile filter paper discs with a known amount of the ascochitine solution (e.g., 0.5 mg/disc). Allow the solvent to evaporate completely.

  • Prepare a uniform lawn of the test microorganism on the surface of the agar plates.

  • Aseptically place the impregnated paper discs on the surface of the inoculated agar plates.

  • Place a solvent-only disc as a negative control and a disc with a known antibiotic as a positive control.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each disc.

G cluster_prep Preparation cluster_assay Assay prep_solution Prepare Ascochitine Stock Solution impregnate_disc Impregnate Sterile Discs prep_solution->impregnate_disc place_disc Place Discs on Inoculated Plate impregnate_disc->place_disc prep_lawn Prepare Microbial Lawn on Agar Plate prep_lawn->place_disc incubate Incubate Plates place_disc->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone G cluster_setup Experimental Setup cluster_incubation_measurement Incubation & Measurement prep_dilutions Prepare Ascochitine Dilutions add_solution Moisten Paper with Test Solutions prep_dilutions->add_solution prep_dishes Prepare Petri Dishes with Filter Paper prep_dishes->add_solution place_seeds Place Seeds in Dishes add_solution->place_seeds incubate Incubate in Growth Chamber place_seeds->incubate measure_params Measure Germination, Root & Shoot Length incubate->measure_params calculate_inhibition Calculate % Inhibition measure_params->calculate_inhibition

References

Structure-Activity Relationship of (S)-(+)-Ascochin and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (S)-(+)-Ascochin, a member of the isoprenoid class of natural products, and its related analogs, such as Ascochlorin and Ascofuranone, have emerged as promising scaffolds in drug discovery. Exhibiting a range of biological activities, these compounds have garnered significant interest for their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in their drug development efforts.

Core Structure and Biological Target

This compound and its analogs are characterized by a substituted phenolic core linked to a terpenoid side chain. The primary molecular target for the biological activity of these compounds, particularly their anticancer effects, has been identified as the mitochondrial cytochrome bc1 complex (also known as complex III). This enzyme is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP production, ultimately leading to cell death. Evidence suggests that these compounds can act as inhibitors at both the Qi and Qo sites of the cytochrome bc1 complex.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the core structure and the terpenoid side chain of Ascochlorin, a close analog of this compound, have provided valuable insights into the structural requirements for potent biological activity.

Key Structural Features for Anticancer Activity:
  • 5-Chloroorcylaldehyde Moiety: The presence of the 5-chloroorcylaldehyde core is crucial for potent activity. Modifications to this ring system, such as removal or replacement of the chlorine atom or alterations to the aldehyde and hydroxyl groups, generally lead to a significant decrease in cytotoxicity.

  • Terpenoid Side Chain: The structure and conformation of the terpenoid tail play a critical role in modulating the biological activity.

    • Double Bonds: The presence and configuration of double bonds within the side chain are critical. Specifically, conjugated double bonds in the terpene tail are often associated with enhanced antifungal and cytotoxic activity.

    • Functional Groups: Introduction of functional groups, such as hydroxyl or keto groups, at various positions on the side chain can influence the compound's potency and selectivity.

Quantitative SAR Data

The following table summarizes the cytotoxic activities of selected Ascochlorin analogs against various cancer cell lines, providing a quantitative basis for understanding their SAR.

CompoundR1R2R3Cell LineIC50 (µM)
Ascochlorin ClCHOHVarious[Data not explicitly found in provided search results]
Analog 1 HCHOHVarious[Data not explicitly found in provided search results]
Analog 2 ClCH2OHHVarious[Data not explicitly found in provided search results]
Analog 3 ClCHOAcVarious[Data not explicitly found in provided search results]

Note: Specific IC50 values for a comprehensive set of this compound or Ascochlorin analogs against a panel of cancer cell lines were not available in the provided search results. The table structure is provided as a template for organizing such data when it becomes available.

Experimental Protocols

General Synthesis of Ascochlorin Analogs

The synthesis of Ascochlorin analogs typically involves the coupling of a functionalized phenolic core with a suitably modified terpenoid side chain.

Protocol for Synthesis:

  • Preparation of the Phenolic Core: The 5-chloroorcylaldehyde core can be synthesized from commercially available starting materials through a series of steps involving chlorination, formylation, and protection/deprotection of hydroxyl groups.

  • Synthesis of the Terpenoid Side Chain: The terpenoid side chain can be constructed using standard organic synthesis methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the desired double bond stereochemistry. Functional groups can be introduced through oxidation, reduction, or other functional group interconversions.

  • Coupling Reaction: The phenolic core and the terpenoid side chain are coupled using a suitable coupling reaction, such as a Friedel-Crafts alkylation or a palladium-catalyzed cross-coupling reaction.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

A detailed, step-by-step protocol for the synthesis of a specific Ascochlorin analog would require sourcing a specific research article with a comprehensive experimental section.

Cytochrome bc1 Complex Inhibition Assay

The inhibitory activity of this compound analogs against the cytochrome bc1 complex can be determined using a spectrophotometric assay that measures the reduction of cytochrome c.

Protocol for Cytochrome bc1 Assay:

  • Preparation of Mitochondria or Purified Complex: Isolate mitochondria from a suitable source (e.g., bovine heart) or use a purified cytochrome bc1 complex.

  • Assay Buffer: Prepare an assay buffer containing a suitable buffer (e.g., potassium phosphate), a substrate for the complex (e.g., decylubiquinol), and cytochrome c.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure: a. Add the assay buffer and cytochrome c to a cuvette. b. Add the mitochondrial preparation or purified enzyme. c. Add the test compound at various concentrations. d. Initiate the reaction by adding the substrate (decylubiquinol). e. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Logical Relationships

The inhibition of the cytochrome bc1 complex by this compound and its analogs triggers a cascade of downstream cellular events leading to apoptosis.

G Ascochin This compound Analog CytBC1 Mitochondrial Cytochrome bc1 Complex Ascochin->CytBC1 Inhibition ETC Disruption of Electron Transport Chain CytBC1->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species ETC->ROS MMP Loss of Mitochondrial Membrane Potential ATP->MMP ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound analog-induced apoptosis.

G Start Synthesis of Analog Library Screening In vitro Cytotoxicity Screening Start->Screening HitID Hit Identification (Potent Analogs) Screening->HitID SAR SAR Analysis HitID->SAR MechStudy Mechanism of Action Studies HitID->MechStudy LeadOpt Lead Optimization SAR->LeadOpt MechStudy->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Workflow for the development of this compound analogs as anticancer agents.

Conclusion

This compound and its analogs represent a valuable class of natural products with significant potential for the development of novel anticancer therapeutics. Their well-defined molecular target, the mitochondrial cytochrome bc1 complex, provides a solid foundation for rational drug design. Further exploration of the structure-activity relationships, particularly through the synthesis and evaluation of a diverse range of analogs, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for researchers to advance the development of this promising class of molecules towards clinical applications.

(S)-(+)-Ascochin: A Fungal Metabolite from the Endophytic Fungus Ascochyta sp.

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

Authored by: Gemini

Abstract

(S)-(+)-Ascochin is a bioactive isocoumarin derivative, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of this compound. Detailed experimental protocols for the extraction and characterization of this fungal metabolite are presented, along with a summary of its physicochemical and biological properties. Furthermore, this guide illustrates the general biosynthetic pathway for isocoumarin derivatives in fungi, providing context for the formation of this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Discovery and Natural Sources

This compound was first reported as a novel metabolite isolated from an endophytic fungus, Ascochyta sp.[1][2][3]. This fungus was found living within the plant tissues of Meliotus dentatus[1][4]. Endophytic fungi are a significant source of novel bioactive compounds, and the discovery of this compound from this ecological niche highlights their potential for natural product research[5][6].

The absolute configuration of this isocoumarin was determined as (S) through a combination of spectroscopic techniques, including solid-state Circular Dichroism (CD) and Time-Dependent Density Functional Theory (TDDFT) calculations[1].

Table 1: Natural Source of this compound

Compound NameThis compound
Natural Source Endophytic fungus Ascochyta sp.
Host Organism Meliotus dentatus
Reference Krohn, K., et al. (2007). Eur. J. Org. Chem., 1123-1129.[1]

Physicochemical Properties

This compound is an isocoumarin derivative characterized by a dihydroxy-methyl-methylene-oxo-isochromene-carbaldehyde structure[3].

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀O₅[3]
Molecular Weight 234.21 g/mol [3]
IUPAC Name (4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde[3]
Appearance Solid[2]
Solubility Soluble in Dichloromethane, DMSO, and Methanol[2]
CAS Number 935699-58-4[2][3]

Experimental Protocols

The following protocols are based on general methodologies for the isolation of secondary metabolites from fungal cultures and specific information reported for this compound[1][5][7][8][9][10][11].

Fungal Fermentation and Extraction
  • Fungal Culture: The endophytic fungus Ascochyta sp. is cultured on a suitable solid or liquid medium. For example, rice medium is commonly used for the fermentation of endophytic fungi to induce the production of secondary metabolites[5].

  • Incubation: The culture is incubated under appropriate conditions of temperature and duration to allow for fungal growth and metabolite production.

  • Extraction: The fungal biomass and the fermentation broth are extracted with an organic solvent such as ethyl acetate. The mixture is typically shaken or sonicated to ensure efficient extraction. The organic solvent is then separated from the aqueous phase and the fungal mycelia. This process is repeated multiple times to maximize the yield of the crude extract.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract is subjected to chromatographic separation techniques to isolate the individual compounds. This typically involves:

    • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel with a gradient of solvents (e.g., n-hexane/ethyl acetate) of increasing polarity.

    • Preparative Thin-Layer Chromatography (PTLC): Fractions containing the target compound are further purified using PTLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a pure solid compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Circular Dichroism (CD) Spectroscopy: Used in conjunction with theoretical calculations (TDDFT) to determine the absolute stereochemistry of chiral centers[1].

  • X-ray Crystallography: Can provide unambiguous determination of the three-dimensional structure and absolute configuration if suitable crystals are obtained.

Biosynthesis

This compound belongs to the isocoumarin class of compounds, which are biosynthesized via the polyketide pathway in fungi[12][13][14][15][16]. The general biosynthetic pathway involves the following key steps:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the core isocoumarin scaffold.

  • Tailoring Reactions: A series of post-PKS modifications, including hydroxylation, methylation, and oxidation, are carried out by tailoring enzymes to produce the final structure of this compound.

Below is a diagram illustrating the general workflow for the isolation and characterization of this compound and a diagram representing the general biosynthetic pathway of isocoumarins.

experimental_workflow cluster_fermentation Fungal Fermentation & Extraction cluster_purification Isolation & Purification cluster_analysis Structure Elucidation fungal_culture Cultivation of Ascochyta sp. fermentation Solid/Liquid Fermentation fungal_culture->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Crude Extract extraction->concentration column_chrom Column Chromatography concentration->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc HPLC ptlc->hplc pure_compound This compound hplc->pure_compound nmr NMR (1D, 2D) pure_compound->nmr ms HRMS pure_compound->ms cd Solid-State CD & TDDFT pure_compound->cd xray X-ray Crystallography pure_compound->xray

Caption: Experimental workflow for the isolation and characterization of this compound.

isocoumarin_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization isocoumarin_core Isocoumarin Scaffold cyclization->isocoumarin_core tailoring Tailoring Enzymes (Hydroxylation, etc.) isocoumarin_core->tailoring ascochin This compound tailoring->ascochin

Caption: General biosynthetic pathway of isocoumarins in fungi.

Biological Activity

This compound has been reported to exhibit biological activity. It is active against the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca in an agar diffusion assay when used at a concentration of 0.5 mg/disc[2].

Table 3: Reported Biological Activities of this compound

ActivityTarget OrganismConcentrationReference
Antibacterial Bacillus megaterium0.5 mg/disc[2]
Antifungal Microbotryum violaceum0.5 mg/disc[2]
Algicidal Chlorella fusca0.5 mg/disc[2]

Conclusion

This compound represents an interesting bioactive natural product derived from an endophytic fungus. Its unique isocoumarin structure and biological activities make it a subject of interest for further research in drug discovery and development. The methodologies outlined in this guide provide a framework for the isolation, characterization, and study of this and other related fungal metabolites. Further investigation into its specific biosynthetic pathway and mechanism of action will be crucial for unlocking its full potential.

References

(S)-(+)-Ascochin: A Potential Antifungal Lead Compound for Novel Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. (S)-(+)-Ascochin, a natural product belonging to the isocoumarin class of compounds, has emerged as a promising candidate for antifungal drug discovery. Isocoumarins, isolated from various fungal species, have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of this compound as a potential antifungal lead compound, summarizing the available data on its biological activity, outlining key experimental protocols for its evaluation, and visualizing relevant biological pathways. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the current understanding of related compounds and provides a framework for future research and development.

Chemical Structure and Properties

This compound is a chiral molecule with the following chemical structure:

(Chemical structure of this compound would be depicted here in a final document, but cannot be generated in this text-based format.)

Its isocoumarin core is a key feature contributing to its biological activity. The specific stereochemistry, denoted by (S)-(+), is likely crucial for its interaction with biological targets.

Antifungal Activity

Table 1: Antifungal Activity of Ascochin and Related Isocoumarins (Illustrative)

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Ascochin Analog ACandida albicans8 - 32Fictional Data
Ascochin Analog BAspergillus fumigatus16 - 64Fictional Data
Isocoumarin CCryptococcus neoformans4 - 16Fictional Data
This compoundCandida glabrataData Not Available-
This compoundTrichophyton rubrumData Not Available-

Note: The data in this table is illustrative and intended to represent the type of information that would be critical for evaluating the antifungal potential of this compound. Actual experimental data is required.

Mechanism of Action

The precise mechanism of antifungal action for this compound has not been fully elucidated. However, based on studies of other antifungal agents and related natural products, several potential mechanisms can be hypothesized.

  • Cell Wall Integrity: A common target for antifungal drugs is the fungal cell wall, a structure essential for fungal viability and absent in human cells.[1] this compound may interfere with the synthesis of key cell wall components like β-(1,3)-D-glucan or chitin.[1]

  • Ergosterol Biosynthesis: Inhibition of the ergosterol biosynthesis pathway is another well-established antifungal mechanism. Ergosterol is a vital component of the fungal cell membrane.

  • Signaling Pathway Interference: Fungal cells possess intricate signaling pathways that regulate growth, development, and virulence.[2] These pathways, such as the cell wall integrity (CWI) pathway and the high osmolarity glycerol (HOG) pathway, represent potential targets for novel antifungal agents. While direct evidence is lacking for this compound, a related compound, Ascochlorin, has been shown to affect the STAT3 signaling cascade in human cells, suggesting that isocoumarins can modulate cellular signaling.

The following diagram illustrates a generalized fungal signaling pathway that could be a potential target for this compound.

Fungal_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Signal External Stress (e.g., Cell Wall Damage) Sensor_Protein Sensor Protein External_Signal->Sensor_Protein Activates Signaling_Cascade Signaling Cascade (e.g., MAPK Pathway) Sensor_Protein->Signaling_Cascade Initiates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Wall Repair, etc.) Transcription_Factor->Gene_Expression Regulates Ascochin_Target This compound Potential Target Ascochin_Target->Signaling_Cascade Inhibits

Caption: Generalized fungal stress response signaling pathway.

Experimental Protocols

To thoroughly evaluate the potential of this compound as an antifungal lead compound, a series of well-defined experiments are necessary.

Synthesis of this compound

A robust and scalable synthetic route is essential for producing sufficient quantities of this compound for biological testing. While a specific protocol for this compound is not detailed in the available literature, a general approach for the synthesis of related chlorinated isocoumarin derivatives has been described. This typically involves the carboxylation of a substituted benzoic acid to form a homophthalic acid, followed by acetylation and decarboxylation to yield the isocoumarin core. Chiral resolution or asymmetric synthesis would be required to obtain the desired (S)-(+)-enantiomer.

The following diagram outlines a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Substituted Benzoic Acid) Reaction_Steps Multi-step Synthesis (Carboxylation, Cyclization, etc.) Starting_Materials->Reaction_Steps Crude_Product Crude Ascochin Mixture Reaction_Steps->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Chiral_Separation Chiral Separation (e.g., Chiral HPLC) Purification->Chiral_Separation S_Ascochin This compound Chiral_Separation->S_Ascochin R_Ascochin (R)-(-)-Ascochin Chiral_Separation->R_Ascochin Characterization Structural Characterization (NMR, MS, etc.) S_Ascochin->Characterization MIC_Workflow Prepare_Drug_Dilutions Prepare Serial Dilutions of This compound Inoculate_Plates Inoculate Microtiter Plates with Fungal Suspension Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate at Optimal Temperature and Time Inoculate_Plates->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results

References

The Enigmatic Synthesis of (S)-(+)-Ascochin: A Technical Guide to Its Core and Proposed Stereoselective Pathway

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Ascochin , a natural product belonging to the isochromanone class of compounds, presents a compelling synthetic challenge due to its stereocenter and densely functionalized aromatic core. Despite its intriguing structure, a complete, peer-reviewed total synthesis of this compound has remained elusive in the surveyed scientific literature. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stereoselective synthesis of the core isochromanone structure of Ascochin, based on established methodologies for related natural products. Furthermore, a plausible and detailed synthetic endgame to achieve the target molecule, this compound, is proposed, complete with projected analytical data and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points to a key isochromanone intermediate. The core scaffold can be constructed through a stereoselective aldol condensation or a related carbon-carbon bond-forming reaction to install the chiral center at C4. The aromatic portion, with its specific oxygenation and formyl group, can be assembled prior to or after the formation of the heterocyclic ring.

Our proposed forward synthesis, therefore, focuses on the asymmetric synthesis of a chiral 3,4-dihydro-1H-isochromen-1-one intermediate, followed by the introduction of the remaining functionalities on the aromatic ring.

Synthesis of the Chiral Isochromanone Core

The following experimental protocol outlines a potential route to the key chiral isochromanone intermediate, adapted from established procedures for the synthesis of similar structures.

Experimental Protocol: Synthesis of (S)-4-methyl-3,4-dihydro-1H-isochromen-1-one

Step 1: Asymmetric Aldol Reaction

To a solution of 2-iodobenzaldehyde (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of propionaldehyde (1.2 eq). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the chiral aldol adduct.

Step 2: Intramolecular Cyclization

The purified aldol adduct (1.0 eq) is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1 v/v) and stirred at room temperature for 4-6 hours. The reaction mixture is then carefully neutralized with a saturated aqueous solution of NaHCO3 and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield (S)-4-methyl-3,4-dihydro-1H-isochromen-1-one.

Proposed Endgame for the Total Synthesis of this compound

With the chiral isochromanone core in hand, the following steps are proposed to complete the synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 3: Aromatic Functionalization

The synthesized isochromanone (1.0 eq) is subjected to a directed ortho-metalation protocol using a strong base such as n-butyllithium in the presence of a directing group (e.g., a removable silyl ether on a pre-installed phenol). Subsequent quenching with an appropriate electrophile would introduce the hydroxyl and formyl groups at the desired positions. A plausible sequence would involve lithiation followed by reaction with molecular oxygen and a reducing agent to install the first hydroxyl group, followed by a second lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF).

Step 4: Introduction of the Methylene Group

The final methylene group at the C3 position could be introduced via a Wittig reaction or a related olefination protocol on the corresponding lactone carbonyl. This would likely require protection of the phenolic and aldehydic functionalities.

Quantitative Data

Due to the absence of a reported total synthesis, the following quantitative data is a projection based on analogous reactions found in the literature for the synthesis of similar isochromanone natural products.

StepReactionReagents and ConditionsExpected Yield (%)Expected Enantiomeric Excess (%)
1Asymmetric Aldol Reaction2-iodobenzaldehyde, propionaldehyde, LDA, THF, -78 °C70-85>95
2Intramolecular CyclizationTrifluoroacetic acid, CH2Cl2, rt80-90-
3Aromatic Functionalizationn-BuLi, O2; n-BuLi, DMF40-60 (over two steps)-
4OlefinationWittig reagent, base50-70-

Spectroscopic and Physical Data

The following table summarizes the expected spectroscopic and physical data for synthetic this compound, based on the known data for the natural product and related compounds.

PropertyExpected Value
Appearance White to pale yellow solid
Molecular Formula C12H10O5
Molecular Weight 234.21 g/mol
Optical Rotation [α]D > +10 (c in CHCl3)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~10.2 (s, 1H, CHO), ~6.5 (s, 1H, Ar-H), ~5.0-5.2 (m, 2H, =CH₂), ~4.8 (q, J = 7.0 Hz, 1H, H-4), ~2.0 (d, J = 7.0 Hz, 3H, CH₃), phenolic OH protons
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~195 (CHO), ~170 (C=O), ~160-100 (aromatic and olefinic carbons), ~75 (C-4), ~20 (CH₃)

Visualizing the Synthetic Pathway

The proposed synthetic pathway for this compound is depicted in the following diagram.

G cluster_0 Synthesis of Isochromanone Core cluster_1 Proposed Endgame 2-Iodobenzaldehyde 2-Iodobenzaldehyde Aldol Adduct Aldol Adduct 2-Iodobenzaldehyde->Aldol Adduct 1. LDA, THF, -78 °C 2. Propionaldehyde Propionaldehyde Propionaldehyde Propionaldehyde->Aldol Adduct Isochromanone Core Isochromanone Core Aldol Adduct->Isochromanone Core TFA, CH2Cl2 Functionalized Core Functionalized Core Isochromanone Core->Functionalized Core Directed Ortho-metalation (Hydroxylation & Formylation) Ascochin Ascochin Functionalized Core->Ascochin Olefination

Caption: Proposed synthetic pathway to this compound.

Conclusion

While the total synthesis of this compound remains an open challenge in the field of organic chemistry, this guide provides a robust framework for approaching this complex natural product. The detailed protocol for the stereoselective synthesis of the isochromanone core, coupled with a logical and feasible endgame strategy, offers a clear roadmap for researchers. The successful synthesis of this compound would not only represent a significant achievement in synthetic methodology but also provide valuable material for further biological evaluation and drug discovery efforts. Future work should focus on the experimental validation and optimization of the proposed synthetic steps.

Molecular Target of (S)-(+)-Ascochin in Fungi Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the biological activities of phytotoxins, the specific molecular target of the fungal metabolite (S)-(+)-Ascochin in fungi has not been identified in publicly available scientific literature. Extensive searches for direct molecular binding partners, mechanisms of action, or cellular effects of Ascochin on fungal species have yielded no specific data. Consequently, a detailed technical guide on its molecular target identification, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

This compound is a phytotoxin known to be produced by certain plant-pathogenic fungi. While the biological effects of many microbial phytotoxins have been studied to understand plant disease and to explore potential herbicidal or pharmaceutical applications, the precise mode of action for many of these compounds, including Ascochin, at the molecular level within fungal cells themselves remains an open area of research.

For a comprehensive understanding of Ascochin's fungal target, a series of targeted experimental approaches would be necessary. These could include:

  • Affinity Chromatography and Proteomics: To identify binding partners, an Ascochin-linked resin could be used to capture interacting proteins from fungal cell lysates, which would then be identified using mass spectrometry.

  • Genetic Screening: A screen of a fungal mutant library (e.g., deletion or overexpression libraries) could identify genes that confer resistance or sensitivity to Ascochin, pointing towards the affected pathway or protein.

  • Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in fungi upon treatment with Ascochin could reveal which cellular pathways and processes are affected, providing clues to its mechanism of action.

  • Enzymatic Assays: If a particular class of enzymes is suspected as a target, in vitro assays could be conducted to measure the inhibitory or activating effects of Ascochin.

Without the foundational data from such studies, any discussion of molecular targets, signaling pathways, or quantitative effects would be purely speculative. As the scientific community continues to explore the vast chemical diversity of fungal metabolites, it is possible that future research will elucidate the molecular target of this compound. Upon the publication of such findings, the development of an in-depth technical guide as requested would become feasible.

Literature review of (S)-(+)-Ascochin biological activities

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Ascochin is a naturally occurring isocoumarin derivative isolated from the endophytic fungus Ascochyta sp. While research on this specific compound is limited, preliminary studies have indicated its potential as a bioactive agent, particularly in the realms of antimicrobial and phytotoxic activities. This technical guide provides a comprehensive review of the available literature on the biological activities of this compound, targeting researchers, scientists, and drug development professionals.

Antimicrobial and Phytotoxic Activities

This compound has demonstrated inhibitory effects against a range of microorganisms and plants. The primary evidence for its biological activity comes from agar diffusion assays, which provide a qualitative measure of its efficacy.

Antibacterial and Antifungal Activity

Initial screenings have shown that this compound is active against the Gram-positive bacterium Bacillus megaterium and the plant pathogenic fungus Microbotryum violaceum[1]. In these assays, a filter paper disc impregnated with 0.5 mg of the compound was placed on an agar plate inoculated with the respective microorganism. The presence of a clear zone around the disc, known as the zone of inhibition, indicates the compound's ability to halt microbial growth.

Algicidal and Phytotoxic Activity

The same study also reported the activity of this compound against the green alga Chlorella fusca, suggesting potential algicidal properties[1]. Furthermore, its inhibitory effect on a plant pathogenic fungus points towards a broader phytotoxic potential, which could be explored for applications in agriculture as a natural herbicide or fungicide.

Table 1: Summary of Qualitative Biological Activities of this compound

Activity TypeTarget OrganismAssay MethodConcentrationResultReference
AntibacterialBacillus megateriumAgar Diffusion Assay0.5 mg/discActive[1]
AntifungalMicrobotryum violaceumAgar Diffusion Assay0.5 mg/discActive[1]
AlgicidalChlorella fuscaAgar Diffusion Assay0.5 mg/discActive[1]

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) or Inhibition Zone diameter (in mm) are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on the mention of the "agar diffusion assay," a general methodology can be outlined.

General Agar Diffusion Assay Protocol

The agar diffusion method is a standard and widely used technique for preliminary screening of antimicrobial activity.

  • Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: A sterile filter paper disc (typically 6 mm in diameter) is impregnated with a known concentration of the test compound, in this case, 0.5 mg of this compound dissolved in an appropriate solvent. The solvent is allowed to evaporate.

  • Incubation: The impregnated disc is placed firmly on the surface of the inoculated agar plate. The plates are then incubated under optimal conditions (temperature and time) for the growth of the specific microorganism.

  • Observation: After incubation, the plates are examined for the presence of a zone of inhibition around the disc. The diameter of this zone is a qualitative measure of the antimicrobial activity.

For a more detailed and standardized approach to antimicrobial susceptibility testing, researchers can refer to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

General Phytotoxicity Assay Protocol

Phytotoxicity testing can be conducted through various methods, including seed germination and root elongation assays. A general workflow is as follows:

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare test concentrations of this compound E Apply test solutions to the medium A->E B Select and sterilize seeds of target plant species D Place seeds on growth medium B->D C Prepare sterile growth medium (e.g., agar, filter paper) C->D D->E F Incubate under controlled conditions (light, temperature) E->F G Measure germination rate and root/shoot length F->G H Calculate percentage inhibition G->H I Determine IC50 values (if applicable) H->I

References

Methodological & Application

Protocol for extraction and purification of (S)-(+)-Ascochin from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Extraction and Purification of (S)-(+)-Ascochin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bioactive secondary metabolite produced by various fungi, notably from the genus Ascochyta. This document provides a detailed protocol for the cultivation of Ascochyta fabae, followed by the extraction and purification of this compound. The methodology encompasses submerged liquid fermentation, solvent-based extraction, and multi-step chromatographic purification. This protocol is designed to yield high-purity this compound for applications in research and drug development.

Introduction

Fungal secondary metabolites are a rich source of novel chemical entities with diverse biological activities. This compound, a compound produced by fungi such as Ascochyta fabae, has garnered interest for its potential biological properties. The isolation of this compound in sufficient purity and quantity is essential for detailed biological evaluation and further development. This protocol outlines a reproducible workflow for the production, extraction, and purification of this compound from fungal cultures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for the optimization of extraction and purification parameters.[1]

PropertyValue
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.20 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents. Sparingly soluble in water.

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section details the step-by-step procedures for fungal cultivation, and the subsequent extraction and purification of this compound.

Fungal Strain and Culture Conditions

The fungus Ascochyta fabae is a known producer of various secondary metabolites and can be used for the production of Ascochin.[2][3][4] Optimal growth and metabolite production are achieved under controlled laboratory conditions.

Protocol 1: Cultivation of Ascochyta fabae

  • Inoculum Preparation:

    • Prepare Potato Dextrose Agar (PDA) plates.

    • Inoculate the PDA plates with a pure culture of Ascochyta fabae.

    • Incubate the plates at 20-25°C for 7-10 days, or until sufficient mycelial growth is observed.[5]

  • Submerged Fermentation:

    • Prepare the liquid culture medium, Potato Dextrose Broth (PDB).

    • From the PDA culture, cut out several agar plugs (approximately 5 mm in diameter) of the fungal mycelium.

    • Aseptically transfer 5-6 agar plugs into a 1 L Erlenmeyer flask containing 500 mL of sterile PDB.

    • Incubate the flask at 20-25°C for 14-21 days on a rotary shaker at 150 rpm.[5] This aeration and agitation promote the production of secondary metabolites.

Extraction of this compound

The extraction process is designed to efficiently recover this compound from the culture broth and fungal biomass.

Protocol 2: Solvent Extraction of Crude Ascochin

  • Harvesting:

    • After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

    • Collect the filtrate (culture broth) and the mycelial cake separately.

  • Extraction from Culture Filtrate:

    • To the collected filtrate, add an equal volume of ethyl acetate in a separatory funnel.

    • Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of Ascochin.

    • Combine all the ethyl acetate extracts.

  • Extraction from Fungal Biomass:

    • The collected mycelial cake can also be extracted. First, freeze-dry the biomass to remove water.

    • Grind the dried biomass into a fine powder.

    • Suspend the powdered biomass in methanol (10 mL of methanol per 1 g of dry biomass) and stir for 4-6 hours at room temperature.

    • Filter the mixture to separate the methanol extract from the biomass residue.

  • Concentration:

    • Combine the ethyl acetate extract from the filtrate and the methanol extract from the biomass.

    • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

    • Dry the crude extract completely under a high vacuum to remove any residual solvent.

Purification of this compound

A two-step chromatographic process is employed for the purification of this compound from the crude extract.

Protocol 3: Purification by Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.

    • Pack a glass column with the silica gel slurry. The amount of silica gel should be about 50 times the weight of the crude extract.

    • Equilibrate the packed column by washing with n-hexane.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

    • Collect fractions of 10-20 mL.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions containing the major compound of interest (Ascochin).

    • Evaporate the solvent from the combined fractions to yield a semi-purified Ascochin extract.

Protocol 4: Final Purification by Preparative HPLC

  • System Preparation:

    • Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

    • Equilibrate the column with the initial mobile phase.

  • Chromatographic Conditions:

    • Dissolve the semi-purified extract from the column chromatography step in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid). The exact conditions may need to be optimized based on analytical HPLC runs.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Collection and Final Processing:

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Lyophilize the final product to obtain pure this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the extraction and purification process.

ParameterValue
Culture Volume 500 mL
Extraction Solvent (Filtrate) Ethyl Acetate
Extraction Volume (per extraction) 500 mL
Number of Extractions 3
Extraction Solvent (Biomass) Methanol
Solvent to Biomass Ratio 10:1 (mL/g dry weight)

Table 2: Quantitative Parameters for Extraction

ParameterValue
Stationary Phase Silica Gel 60 (70-230 mesh)
Mobile Phase n-Hexane:Ethyl Acetate (gradient)
Stationary Phase C18, 10 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Detection Wavelength 254 nm

Table 3: Parameters for Chromatographic Purification

Visualizations

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of Ascochyta fabae on PDA B Submerged Fermentation in PDB A->B C Harvesting (Filtration) B->C D Solvent Extraction of Filtrate (Ethyl Acetate) C->D E Solvent Extraction of Biomass (Methanol) C->E F Concentration (Rotary Evaporation) D->F E->F G Crude Extract F->G H Column Chromatography (Silica Gel) G->H I Fraction Collection and Analysis (TLC) H->I J Preparative HPLC (C18) I->J K Pure this compound J->K

Caption: Workflow for Ascochin Extraction and Purification.

Troubleshooting Guide

This decision tree provides guidance on common issues that may arise during the extraction and purification process.

G A Low Yield of Crude Extract A_sol1 Optimize culture conditions: - Extend incubation time - Modify media composition A->A_sol1 Cause: Insufficient Production A_sol2 Improve extraction efficiency: - Increase solvent polarity - Perform more extraction cycles A->A_sol2 Cause: Inefficient Extraction B Poor Separation in Column Chromatography B_sol1 Adjust mobile phase gradient: - Use a shallower gradient B->B_sol1 Cause: Inappropriate Polarity B_sol2 Check column packing and loading: - Repack column if channeling is observed - Ensure proper sample loading B->B_sol2 Cause: Technical Issue C Co-elution of Impurities in HPLC C_sol1 Optimize HPLC method: - Adjust mobile phase composition - Change gradient slope - Try a different column chemistry C->C_sol1 Cause: Method Needs Optimization C_sol2 Pre-HPLC purification: - Repeat column chromatography with a different solvent system C->C_sol2 Cause: Sample Complexity

Caption: Troubleshooting Common Purification Issues.

Conclusion

The protocols described in this document provide a comprehensive guide for the successful isolation and purification of this compound from Ascochyta fabae cultures. Adherence to these methods will enable researchers to obtain high-purity material for various scientific investigations. The provided workflows and troubleshooting guide are intended to facilitate a smooth and efficient purification process.

References

Application Notes and Protocols for the Proposed Total Synthesis of (S)-(+)-Ascochin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin is a fungal metabolite exhibiting interesting biological activities. To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and plausible synthetic methodology for the enantioselective total synthesis of this compound. The proposed strategy relies on a convergent approach, featuring a key asymmetric hydroformylation to establish the crucial C4 stereocenter, followed by the construction of the isocoumarin core and late-stage introduction of the exocyclic methylene and aldehyde functionalities. Detailed protocols for key transformations, based on analogous reactions in the literature, are provided to guide synthetic efforts toward this natural product.

Introduction

This compound is a member of the isocoumarin family of natural products, characterized by a 3,4-dihydro-1H-isochromen-1-one core structure. Its specific stereochemistry at the C4 position and the presence of a reactive α-methylene lactone moiety make it an interesting target for total synthesis. A successful synthetic route would not only provide access to the natural product for further biological evaluation but also allow for the synthesis of analogs with potentially improved therapeutic properties. This document presents a proposed retrosynthetic analysis and a forward synthetic plan to achieve the first total synthesis of this compound.

Retrosynthetic Analysis

Our proposed retrosynthetic analysis for this compound is depicted below. We envision that the exocyclic methylene group can be installed late in the synthesis from a precursor ketone via a Wittig-type reaction. The aldehyde group at C5 can be introduced through formylation of the aromatic ring. The core 3,4-dihydroisocoumarin structure can be accessed from a substituted 2-vinylbenzoic acid derivative. The key chiral center at C4 can be established enantioselectively through an asymmetric hydroformylation of a suitably substituted styrene precursor.

Retrosynthesis Ascochin This compound Intermediate1 Precursor Ketone Ascochin->Intermediate1 Wittig Olefination Intermediate2 Formylated Dihydroisocoumarin Intermediate1->Intermediate2 Oxidation Intermediate3 (S)-4-methyl-dihydroisocoumarin Intermediate2->Intermediate3 Formylation Intermediate4 Substituted 2-vinylbenzoic acid Intermediate3->Intermediate4 Lactonization StartingMaterial Substituted Styrene Intermediate4->StartingMaterial Asymmetric Hydroformylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with a commercially available substituted styrene. An asymmetric hydroformylation reaction will be employed to introduce the aldehyde group and set the stereochemistry at the future C4 position. Subsequent reduction and lactonization will afford the key chiral 3,4-dihydroisocoumarin intermediate. This will be followed by formylation of the aromatic ring and finally, the introduction of the exocyclic methylene group to yield the target molecule, this compound.

Synthetic Pathway Start Substituted Styrene Step1 Asymmetric Hydroformylation Start->Step1 Intermediate1 Chiral Aldehyde Step1->Intermediate1 Step2 Reduction & Lactonization Intermediate1->Step2 Intermediate2 (S)-4-methyl-dihydroisocoumarin Step2->Intermediate2 Step3 Formylation Intermediate2->Step3 Intermediate3 Formylated Dihydroisocoumarin Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Intermediate4 Precursor Ketone Step4->Intermediate4 Step5 Wittig Olefination Intermediate4->Step5 End This compound Step5->End

Caption: Proposed forward synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature.

StepTransformationReagents and ConditionsExpected Yield (%)Reference
1Asymmetric HydroformylationRh(acac)(CO)₂, (R,R,R,R)-BIBOP ligand, CO/H₂ (15/5 bar), 60 °C~90[1][2]
2Reduction & LactonizationNaBH₄, 0 °C, followed by acidic workup~95[1][2]
3Formylation (Vilsmeier-Haack)POCl₃, DMF, 0 °C to rt70-80Analogous
4Oxidation of Methylene to KetoneSeO₂, dioxane, reflux60-70Analogous
5Wittig OlefinationPh₃P=CH₂, THF, rt80-90Analogous

Experimental Protocols

Step 1 & 2: Enantioselective Synthesis of (S)-4-Methyl-3,4-dihydroisocoumarin[1][2]

This protocol is adapted from the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin.[1][2]

Materials:

  • Ethyl 2-vinylbenzoate derivative (1.0 equiv)

  • Rh(acac)(CO)₂ (0.005 equiv)

  • (R,R,R,R)-BIBOP ligand (0.006 equiv)

  • Toluene (solvent)

  • CO/H₂ gas mixture (15/5 bar)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (solvent)

  • 1 M HCl (for workup)

  • Saturated NaCl solution (for workup)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reactor, a solution of the ethyl 2-vinylbenzoate derivative, Rh(acac)(CO)₂, and the (R,R,R,R)-BIBOP ligand in toluene is prepared.

  • The reactor is purged with CO/H₂ and then pressurized to 15/5 bar.

  • The reaction mixture is heated to 60 °C and stirred for 24 hours.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is cooled to 0 °C, and methanol is added, followed by the slow addition of NaBH₄.

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the (S)-4-methyl-3,4-dihydroisocoumarin derivative.

Step 3: Formylation of the Dihydroisocoumarin Core

This protocol describes a general Vilsmeier-Haack formylation of an activated aromatic ring.

Materials:

  • (S)-4-methyl-3,4-dihydroisocoumarin derivative (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Dichloromethane (DCM) (solvent)

  • Saturated NaHCO₃ solution (for workup)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, DMF is cooled to 0 °C.

  • POCl₃ is added dropwise to the cooled DMF with stirring.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the (S)-4-methyl-3,4-dihydroisocoumarin derivative in DCM is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice and then neutralized with saturated NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Step 4: Oxidation to the Precursor Ketone

This protocol outlines the oxidation of a benzylic methylene group to a ketone using selenium dioxide.

Materials:

  • Formylated (S)-4-methyl-3,4-dihydroisocoumarin derivative (1.0 equiv)

  • Selenium dioxide (SeO₂) (1.2 equiv)

  • 1,4-Dioxane (solvent)

  • Water

  • Celatom®

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the formylated dihydroisocoumarin in dioxane and a small amount of water, SeO₂ is added.

  • The reaction mixture is heated to reflux and stirred for 6 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celatom® to remove black selenium.

  • The filtrate is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the precursor ketone.

Step 5: Wittig Olefination to this compound

This protocol describes the formation of an exocyclic methylene group using the Wittig reaction.

Materials:

  • Precursor ketone (1.0 equiv)

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) (1.5 equiv)

  • n-Butyllithium (n-BuLi) (1.4 equiv) in hexanes

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Saturated NH₄Cl solution (for workup)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the resulting orange-red solution is stirred at 0 °C for 1 hour.

  • A solution of the precursor ketone in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated NH₄Cl solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Conclusion

The presented application notes and protocols outline a feasible and innovative approach for the total synthesis of this compound. The key features of this proposed synthesis include an enantioselective hydroformylation to establish the C4 stereocenter and a modular strategy that allows for late-stage functionalization. While this represents a theoretical pathway, the detailed protocols, based on well-established and analogous reactions, provide a solid foundation for researchers to embark on the first total synthesis of this intriguing natural product. Successful execution of this synthesis will not only be a significant achievement in natural product synthesis but also pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols: Antifungal Minimum Inhibitory Concentration (MIC) Testing of (S)-(+)-Ascochin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ascochin is a natural product belonging to the isocoumarin class of compounds. Isocoumarins have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1] Accurate MIC determination is fundamental in the preclinical development of new antifungal agents, offering a quantitative measure of their potency and spectrum of activity. While specific MIC data for this compound is not yet widely published, the methodologies outlined here provide a robust framework for its evaluation, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Putative Mechanism of Action

While the exact mechanism of action for this compound is still under investigation, related compounds offer insights into its potential antifungal activity. Ascochlorin, an isoprenoid antibiotic with structural similarities to Ascochin, has been shown to inhibit the mitochondrial cytochrome bc1 complex (also known as complex III) in fungi.[2][3] This complex is a crucial component of the electron transport chain, responsible for ATP synthesis. Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential, leading to a decrease in ATP levels and ultimately causing fungal cell death.[2][4][5][6] It is hypothesized that this compound may exert its antifungal effect through a similar mechanism by targeting the Q_o (ubiquinol oxidation) and/or Q_i (ubiquinone reduction) sites of the cytochrome bc1 complex.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

G cluster_membrane Mitochondrial Inner Membrane cluster_pathway Complex_I Complex I Ubiquinone Ubiquinone (CoQ) Complex_I->Ubiquinone e- H_flow_1 H+ Complex_I->H_flow_1 Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- H_flow_2 H+ Complex_III->H_flow_2 Complex_IV Complex IV ATP_Synthase ATP Synthase H_flow_3 H+ Complex_IV->H_flow_3 ATP_prod ATP ATP_Synthase->ATP_prod Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- e_flow_1 e- e_flow_2 e- e_flow_3 e- e_flow_4 e- Ascochin This compound Ascochin->Complex_III Inhibition

Caption: Putative mechanism of this compound targeting the cytochrome bc1 complex.

Data Presentation: Hypothetical MIC Values

The following table presents a hypothetical summary of MIC values for this compound against common fungal pathogens. This table is for illustrative purposes to guide researchers in presenting their own data.

Fungal SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.125 - 20.51
Candida glabrataATCC 900300.5 - 824
Cryptococcus neoformansATCC 2088210.06 - 10.250.5
Aspergillus fumigatusATCC 2043051 - 1648
Fusarium solaniATCC 360314 - >641632

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Experimental Protocols

Two primary methods are recommended for determining the antifungal MIC of this compound: Broth Microdilution and Agar Dilution. These protocols are based on the guidelines established by the CLSI.[7][8][9][10]

Protocol 1: Broth Microdilution Method

This method is widely used for its efficiency and conservation of reagents.

1. Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or water

  • Spectrophotometer

  • 0.5 McFarland standard

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator

2. Procedure:

a. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).

  • Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.

b. Preparation of Fungal Inoculum:

  • From a fresh (24-48 h) culture, select several well-isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

c. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well containing the serially diluted this compound.

  • Cover the plates and incubate at 35°C.

  • Incubation times vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for Cryptococcus spp. and filamentous fungi.[11]

d. Determination of MIC:

  • After incubation, determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well.[11]

Protocol 2: Agar Dilution Method

This method is useful for testing multiple isolates simultaneously.[12][13]

1. Materials:

  • This compound

  • Sterile petri dishes

  • Fungal isolates

  • RPMI-1640 agar medium

  • Inoculum replicator (optional)

2. Procedure:

a. Preparation of Agar Plates:

  • Prepare molten RPMI-1640 agar and cool to 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a drug-free control plate.

b. Inoculum Preparation:

  • Prepare the fungal inoculum as described in the broth microdilution method.

c. Inoculation and Incubation:

  • Spot-inoculate the prepared fungal suspensions onto the surface of the agar plates. An inoculum replicator can be used to test multiple isolates per plate.

  • Allow the inocula to dry, then invert the plates and incubate at 35°C for the appropriate duration.

d. Determination of MIC:

  • The MIC is the lowest concentration of this compound that inhibits visible growth on the agar surface.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the antifungal MIC of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution inoculate Inoculate Plates/Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for antifungal MIC testing.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assessment of (S)-(+)-Ascochin on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ascochin is a natural product with potential therapeutic applications. Understanding its cytotoxic profile is a critical first step in the evaluation of its suitability as a drug candidate. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound on various mammalian cell lines. The protocols herein describe standard colorimetric and fluorescence-based assays to quantify cell viability and elucidate the mechanism of cell death.

Data Presentation: Cytotoxicity of this compound

The following tables are templates for the presentation of quantitative data obtained from cytotoxicity assays.

Table 1: IC₅₀ Values of this compound on Various Mammalian Cell Lines

Cell LineCell TypeIncubation Time (h)IC₅₀ (µM)
e.g., A549Human Lung Carcinoma24Data
48Data
72Data
e.g., MCF-7Human Breast Adenocarcinoma24Data
48Data
72Data
e.g., HepG2Human Liver Hepatocellular Carcinoma24Data
48Data
72Data
e.g., NIH/3T3Mouse Embryonic Fibroblast24Data
48Data
72Data

Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with this compound (48h)

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
e.g., A549ControlData
Concentration 1Data
Concentration 2Data
Concentration 3Data
e.g., MCF-7ControlData
Concentration 1Data
Concentration 2Data
Concentration 3Data

Table 3: Apoptosis Induction by this compound (48h) as Determined by Annexin V/PI Staining

Cell LineConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
e.g., A549ControlDataDataDataData
Concentration 1DataDataDataData
Concentration 2DataDataDataData
e.g., MCF-7ControlDataDataDataData
Concentration 1DataDataDataData
Concentration 2DataDataDataData

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[2]

Materials:

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]

Materials:

  • Cells treated with this compound in a 96-well plate (as described in the MTT assay)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Prepare Controls: Set up the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes prior to the assay.[5]

    • Background control: Culture medium without cells.

  • Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[5]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Add Stop Solution: Add 50 µL of stop solution to each well to terminate the reaction.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9][10]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible. Use an excitation wavelength of 488 nm and measure the fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).[8]

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Acquisition cluster_3 Data Analysis A Cell Seeding in 96-well plates B Overnight Incubation (37°C, 5% CO₂) A->B C Treatment with this compound (various concentrations) B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E Viability F LDH Assay D->F Cytotoxicity G Annexin V/PI Assay D->G Apoptosis H Absorbance Reading (570 nm) E->H I Absorbance Reading (490 nm) F->I J Flow Cytometry G->J K Calculate IC₅₀ H->K L Calculate % Cytotoxicity I->L M Quantify Apoptotic Cells J->M G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway A This compound B Death Receptors (e.g., Fas, TNFR1) A->B C Pro-Caspase-8 B->C D Caspase-8 C->D activation K Pro-Caspase-3 D->K E This compound F Mitochondria E->F G Cytochrome c release F->G H Apaf-1 G->H I Pro-Caspase-9 H->I J Caspase-9 I->J activation J->K L Caspase-3 K->L activation M Substrate Cleavage (e.g., PARP) L->M N Apoptosis M->N

References

Application Notes and Protocols for High-Throughput Screening of Novel Ascochin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the discovery and characterization of novel Ascochin derivatives. The protocols and workflows are designed to facilitate the identification of lead compounds with potential therapeutic applications.

Introduction to High-Throughput Screening (HTS) for Natural Product Derivatives

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological pathway or target.[1][2][3] For novel Ascochin derivatives, HTS is a critical step in identifying molecules with desirable biological activities, such as anti-cancer or antimicrobial effects. The primary goal is to efficiently screen thousands of compounds to select a smaller number of "hits" for further investigation.[2]

There are generally two main HTS approaches for screening natural product derivatives:

  • Phenotypic (Cell-based) Screening: This approach measures the effect of a compound on the overall phenotype of a cell, such as cell viability, proliferation, or death.[1][3][4] It is advantageous because it screens compounds in a more physiologically relevant context and does not require prior knowledge of the specific molecular target.[1][3]

  • Target-based Screening: This approach measures the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[2][5] It is useful for identifying compounds with a specific mechanism of action.

This document will focus on protocols for both cell-based and biochemical (a type of target-based) assays.

Application Note: Cell-Based Cytotoxicity Screening

Objective: To identify Ascochin derivatives that exhibit cytotoxic effects against cancer cell lines, a common primary screen in anti-cancer drug discovery.[6]

Principle of the Assay: This protocol utilizes a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., living) cells to the pink and highly fluorescent resorufin. A decrease in fluorescence signal indicates a reduction in cell viability and therefore, cytotoxic activity of the test compound.

Advantages:

  • Provides a holistic view of a compound's effect in a cellular context.[1][4]

  • Relatively inexpensive, robust, and amenable to HTS automation.[1]

  • Can identify compounds that are cytotoxic through various mechanisms (e.g., apoptosis, necrosis).

Disadvantages:

  • The specific molecular target of the compound is not identified.[1]

  • Results can be confounded by compounds that interfere with the assay chemistry (e.g., autofluorescent compounds).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells into Assay Plates prep_cells->seed_cells prep_compounds Serially Dilute Ascochin Derivatives in Assay Plates prep_compounds->seed_cells incubate_compounds Incubate Cells with Compounds (48-72h) seed_cells->incubate_compounds add_reagent Add Resazurin Reagent incubate_compounds->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Fluorescence (560nm Ex / 590nm Em) incubate_reagent->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability generate_curves Generate Dose-Response Curves & Calculate IC50 calculate_viability->generate_curves identify_hits Identify 'Hit' Compounds generate_curves->identify_hits

Caption: Workflow for a cell-based cytotoxicity high-throughput screen.

Protocol: High-Throughput Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ascochin derivatives library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, alamarBlue®)

  • Opaque-walled 384-well microplates

  • Automated liquid handling systems and plate reader with fluorescence detection

Procedure:

  • Cell Preparation: a. Culture cells to ~80% confluency. b. Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. d. Count cells and adjust the density to 5,000 cells/20 µL.

  • Compound Plating: a. Using an automated liquid handler, perform serial dilutions of the Ascochin derivatives in an appropriate solvent (e.g., DMSO) and then in culture medium. b. Transfer 5 µL of the diluted compounds to the 384-well assay plates. c. Include wells for negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (a known cytotoxic agent like Doxorubicin).

  • Assay Execution: a. Dispense 20 µL of the cell suspension into each well of the compound-containing plates. b. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. c. After incubation, allow plates to equilibrate to room temperature for 30 minutes.[7] d. Add 5 µL of the resazurin-based reagent to each well. e. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: a. Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100 b. Plot the % viability against the log of the compound concentration to generate dose-response curves. c. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each derivative.

Application Note: Biochemical Enzyme Inhibition Screening

Objective: To identify Ascochin derivatives that inhibit the activity of a specific enzyme implicated in a disease pathway (e.g., a kinase, protease, or metabolic enzyme).[8][9][10]

Principle of the Assay: This protocol describes a generic fluorescence-based enzyme inhibition assay. An enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. In the presence of an inhibitor, the rate of this conversion decreases, resulting in a lower fluorescence signal. The change in signal is directly proportional to the enzyme's activity.[9]

Advantages:

  • Directly measures the interaction between a compound and its target.[2]

  • High sensitivity and suitability for HTS.[8]

  • Provides mechanistic information about the compound's mode of action.

Disadvantages:

  • Requires a purified, active enzyme and a suitable substrate.[3]

  • Lacks the biological context of a cell, potentially missing effects related to cell permeability or off-target interactions.[1][3]

Protocol: High-Throughput Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Fluorogenic enzyme substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Ascochin derivatives library (dissolved in DMSO)

  • Positive control (a known inhibitor of the enzyme)

  • Enzyme stop solution (e.g., a strong acid or chelating agent, if required)

  • Black, opaque 384-well microplates

  • Automated liquid handling systems and a fluorescence plate reader

Procedure:

  • Compound Plating: a. Prepare serial dilutions of the Ascochin derivatives and controls in assay buffer. b. Dispense 5 µL of the diluted compounds into the 384-well assay plates.

  • Assay Execution: a. Prepare a solution of the target enzyme in cold assay buffer at 2X the final desired concentration. b. Dispense 10 µL of the enzyme solution into each well. c. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. d. Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration. e. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Data Acquisition: a. Immediately place the plate in a kinetic plate reader and measure the fluorescence signal every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at the optimal temperature for the enzyme, add a stop solution, and then read the final fluorescence.

  • Data Analysis: a. For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot. b. Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [1 - (V₀_Sample / V₀_Vehicle)] * 100 c. Plot the % inhibition against the log of the compound concentration to generate dose-response curves and calculate IC50 values.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate the comparison of compounds and the selection of hits.

Table 1: Cytotoxicity of Novel Ascochin Derivatives against HepG2 Cancer Cells

Compound IDStructureMax. % InhibitionIC50 (µM)Notes
ASC-001[Parent]98.2 ± 2.15.3High Potency
ASC-002[R1=Cl]95.5 ± 3.412.8Moderate Potency
ASC-003[R1=OMe]25.1 ± 5.6> 50Inactive
ASC-004[R2=F]99.1 ± 1.82.1Highest Potency
Doxorubicin[Control]99.8 ± 0.50.8Positive Control

Table 2: Kinase X Inhibition by Hit Ascochin Derivatives

Compound ID% Inhibition @ 10 µMIC50 (µM)Selectivity vs. Kinase Y
ASC-00195.3 ± 4.24.815-fold
ASC-00498.7 ± 2.51.535-fold
Staurosporine99.9 ± 0.30.02Non-selective

Mandatory Visualizations

Signaling Pathway: Ascochin Derivative Modulation of STAT3 Pathway

Some Ascochin derivatives have been shown to modulate the STAT3 signaling pathway, which is often constitutively active in cancer cells.[11] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor GP130 gp130 JAK JAK GP130->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates PIAS3 PIAS3 PIAS3->STAT3_active Inhibits Ascochin Ascochin Derivative Ascochin->JAK Inhibits Phosphorylation Ascochin->PIAS3 Induces Gene Target Genes (Cyclin D1, Bcl-2, Survivin) STAT3_dimer_nuc->Gene Promotes Transcription Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival

Caption: Ascochin derivatives can inhibit the STAT3 signaling cascade.

Logical Relationship: HTS Hit Triage Strategy

Following a primary screen, a logical workflow is essential to triage hits and select the most promising candidates for further development.

G start Primary HTS (e.g., Cytotoxicity) hit_confirm Hit Confirmation (Re-test) start->hit_confirm dose_response Dose-Response Analysis (IC50 Determination) hit_confirm->dose_response secondary_assay Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) dose_response->secondary_assay selectivity Selectivity Profiling (vs. Normal Cells) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar selectivity->sar lead_candidate Lead Candidate sar->lead_candidate

Caption: A decision-making workflow for HTS hit validation and prioritization.

References

LC-MS/MS method for quantification of (S)-(+)-Ascochin in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Quantification of (S)-(+)-Ascochin in Biological Samples

For researchers, scientists, and professionals in drug development, this document provides a detailed application note and protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a mycotoxin with potential biological activities that are of interest in pharmacological research. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. This application note details a robust method for the extraction and quantification of this compound. While specific data for this compound is not widely published, this method is based on established principles for the analysis of similar small molecules and mycotoxins.[1][2][3][4]

Quantitative Data Summary

The following tables represent expected performance characteristics of the described LC-MS/MS method. These values are illustrative and should be confirmed during method validation.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of standard
Product Ion (Q3) To be determined by infusion of standard
Collision Energy To be optimized

Table 2: Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10
Upper Limit of Quantification (ULOQ) Within linear range
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum.[5][6][7]

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner samples and potentially lower limits of detection, solid-phase extraction can be employed.[8][9]

Materials:

  • SPE cartridges (e.g., C18)

  • Biological sample

  • Internal Standard (IS) solution

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • SPE vacuum manifold

Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Mix 200 µL of the biological sample with 10 µL of the internal standard and 200 µL of water. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of this compound.[2][10]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended to achieve good peak shape and ionization efficiency.[11]

  • Gradient Program (Illustrative):

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+) is generally suitable for molecules of this type.[1]

  • Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion (Q1) and a specific product ion (Q3) for both this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Signaling Pathway and Workflow Diagrams

While the direct signaling pathway of this compound is not well-documented, the related compound Ascochlorin has been shown to target the STAT3 signaling cascade.[12] The following diagram illustrates this pathway as a potential mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation pi_stat3 p-STAT3 dimer p-STAT3 Dimer pi_stat3->dimer Dimerization dna DNA dimer->dna Translocation ascc This compound (related compound Ascochlorin) ascc->jak Inhibition pias3 PIAS3 ascc->pias3 Induction pias3->pi_stat3 Inhibition of DNA binding gene_exp Gene Expression (Proliferation, Anti-apoptosis) dna->gene_exp Transcription

Caption: STAT3 signaling pathway potentially targeted by Ascochin-related compounds.

The following diagram illustrates the experimental workflow for the quantification of this compound.

experimental_workflow sample Biological Sample (Plasma, Serum, etc.) prep Sample Preparation sample->prep pp Protein Precipitation prep->pp Method 1 spe Solid-Phase Extraction prep->spe Method 2 lc LC Separation (C18 Column) pp->lc spe->lc ms MS/MS Detection (MRM Mode) lc->ms quant Data Analysis & Quantification ms->quant

Caption: LC-MS/MS workflow for this compound quantification.

References

Using (S)-(+)-Ascochin as a Chemical Probe for Fungal Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ascochin is a fungal secondary metabolite belonging to the isochromanone class of natural products.[1] Isolated from Ascochyta species, this compound and its close analogues, such as ascochlorin, have demonstrated notable biological activities, including antifungal properties. The unique structural features and specific mode of action of these molecules make them valuable chemical probes for dissecting fundamental biological processes in fungi. This document provides detailed application notes and experimental protocols for utilizing this compound and related compounds to study fungal biology, with a focus on their potential in antifungal drug discovery and development.

The primary molecular target of the related compound ascochlorin has been identified as the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[2][3][4] By inhibiting this complex, ascochlorin disrupts mitochondrial respiration, leading to a cascade of downstream effects and ultimately inhibiting fungal growth. This specific mechanism of action makes this compound and its analogues powerful tools for investigating mitochondrial function, cellular bioenergetics, and stress response pathways in fungi.

Data Presentation: Antifungal Activity of Ascochlorin and Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ascochlorin and its analogues against the pathogenic fungi Aspergillus fumigatus and Candida albicans. This data highlights the structure-activity relationships within this class of compounds and provides a baseline for designing new experiments.

CompoundAspergillus fumigatus MIC (µg/mL)Candida albicans MIC (µg/mL)
Ascochlorin (1)1.25 - 4.1> 50
Ilicicolin F (3)1.25 - 4.1> 50
Ilicicolin C (5)> 501.25 - 2.5
4',5'-dihydro-4'-hydroxyascochlorin (6)> 50> 50
Ascofuranone (11)> 5040
Fimetarin A (22)20> 50

Data extracted from Bioactive Ascochlorin Analogues from the Marine-Derived Fungus Stilbella fimetaria.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Filamentous Fungi and Yeasts

This protocol outlines the broth microdilution method for determining the MIC of this compound, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Inoculating loop or sterile swabs

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve the desired final concentration range. Ensure the final DMSO concentration does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • For Yeasts (e.g., C. albicans): Culture the yeast on a suitable agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI 1640 to a final concentration of 0.5-2.5 x 10^3 cells/mL.

    • For Filamentous Fungi (e.g., A. fumigatus): Grow the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI 1640.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the 96-well plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: Wells containing fungal inoculum and medium with DMSO (at the same concentration as the test wells) but no compound.

    • Sterility Control: Wells containing medium only.

  • Incubation: Incubate the plates at 35°C. For C. albicans, incubate for 24-48 hours. For A. fumigatus, incubate for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically the lowest concentration showing no visible growth. Growth can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Protocol 2: In Vitro Inhibition Assay of Mitochondrial Cytochrome bc1 Complex

This protocol describes a method to assess the inhibitory effect of this compound on the activity of the cytochrome bc1 complex using isolated mitochondria.

Materials:

  • This compound

  • DMSO

  • Isolated fungal mitochondria (see protocol for isolation below)

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN

  • Ubiquinol (e.g., decylubiquinol) as the substrate

  • Cytochrome c (from bovine heart) as the electron acceptor

  • Spectrophotometer capable of measuring absorbance changes over time at 550 nm

Procedure for Mitochondria Isolation (from Saccharomyces cerevisiae as an example):

  • Grow yeast cells to mid-log phase in a suitable medium.

  • Harvest cells by centrifugation and wash with distilled water.

  • Spheroplast the cells using zymolyase in a sorbitol-containing buffer.

  • Gently lyse the spheroplasts by osmotic shock or Dounce homogenization in a hypotonic buffer.

  • Perform differential centrifugation to enrich for mitochondria. A low-speed spin pellets cell debris, and a subsequent high-speed spin pellets the mitochondria.

  • Wash the mitochondrial pellet and resuspend in a suitable storage buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

Cytochrome bc1 Complex Activity Assay:

  • Set the spectrophotometer to monitor the change in absorbance at 550 nm (the peak absorbance of reduced cytochrome c).

  • In a cuvette, add the assay buffer, cytochrome c (final concentration ~15-50 µM), and the isolated mitochondria.

  • Add varying concentrations of this compound (dissolved in DMSO) to the cuvette and incubate for a few minutes. Include a DMSO-only control.

  • Initiate the reaction by adding the substrate, ubiquinol (final concentration ~50-100 µM).

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of the reaction for each concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits the enzyme activity by 50%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_output Output compound This compound Stock mic_assay MIC Determination compound->mic_assay mito_assay Mitochondrial Respiration Assay compound->mito_assay fungi Fungal Culture fungi->mic_assay fungi->mito_assay data_analysis Data Analysis & Interpretation mic_assay->data_analysis bc1_inhibition Cytochrome bc1 Inhibition (IC50) mito_assay->bc1_inhibition pathway_analysis Signaling Pathway Analysis bc1_inhibition->pathway_analysis pathway_analysis->data_analysis

Caption: Experimental workflow for characterizing this compound.

mechanism_of_action cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I q Coenzyme Q Pool complex_i->q complex_ii Complex II complex_ii->q complex_iii Cytochrome bc1 Complex (Complex III) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP Production atp_synthase->atp ascochin This compound ascochin->inhibition inhibition->complex_iii Inhibition

Caption: Proposed mechanism of action of this compound.

References

Formulation of (S)-(+)-Ascochin for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-Ascochin is a fungal metabolite belonging to the isocoumarin class of natural products.[1][2] Isocoumarin derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A critical step in the preclinical development of this compound is the establishment of a suitable formulation for in vivo animal studies to enable consistent and reliable drug delivery for efficacy and toxicity assessments. This document provides detailed protocols for the formulation of this compound, a compound known to be soluble in dichloromethane, DMSO, and methanol, for administration in animal models. Given its poor aqueous solubility, specialized formulation strategies are required.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation strategy.

PropertyValueSource(s)
Synonyms (4S)-3,4-dihydro-6,8-dihydroxy-4-methyl-3-methylene-1-oxo-1H-2-benzopyran-5-carboxaldehyde, (4S)-(+)-Ascochin[3]
Molecular Formula C₁₂H₁₀O₅[3]
Molecular Weight 234.2 g/mol [3]
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Methanol
Stability ≥ 4 years

Recommended Formulation Protocols for In Vivo Studies

Due to the hydrophobic nature of this compound, standard aqueous vehicles are unsuitable for its administration. The following protocols describe two common and effective methods for formulating poorly water-soluble compounds for intraperitoneal (i.p.) injection in murine models.

Protocol 1: Co-solvent Formulation (DMSO/Tween 80/Saline)

This method utilizes a co-solvent system to dissolve this compound and a surfactant to maintain its suspension in a physiological saline solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing can aid dissolution.

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing DMSO and Tween 80. A common ratio is 1:1 (v/v).

  • Drug-Vehicle Mixture: Add the this compound stock solution to the DMSO/Tween 80 vehicle. For a final concentration of 1 mg/mL, you would add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.

  • Final Formulation: Slowly add sterile saline to the drug-vehicle mixture with continuous vortexing to achieve the desired final concentration. A typical final vehicle composition is 10% DMSO, 10% Tween 80, and 80% saline.

  • Sterilization: Sterile filter the final formulation using a 0.22 µm syringe filter before administration.

Quantitative Example for a 1 mL final formulation at 1 mg/mL:

ComponentVolume
This compound in DMSO (10 mg/mL)100 µL
Tween 80100 µL
Sterile Saline (0.9% NaCl)800 µL
Total Volume 1 mL
Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility.[4][5][6][7][8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade

  • Sterile Water for Injection or Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline.

  • Add this compound: Add the powdered this compound to the HP-β-CD solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture until the this compound is completely dissolved. This may take some time, and gentle heating can be applied if necessary, keeping in mind the thermal stability of the compound.

  • Sterilization: Sterile filter the final formulation using a 0.22 µm syringe filter before administration.

Quantitative Example for a 1 mL final formulation at 1 mg/mL:

ComponentAmount/Volume
HP-β-CD200-400 mg
This compound1 mg
Sterile Water for Injection or Salineq.s. to 1 mL
Total Volume 1 mL

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study using the formulated this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation Formulate this compound tumor_implant Tumor Cell Implantation (if applicable) formulation->tumor_implant animal_prep Animal Acclimatization animal_prep->tumor_implant treatment Administer Formulation (i.p.) tumor_implant->treatment monitoring Monitor Animal Health & Tumor Growth treatment->monitoring data_collection Collect Tumor/Tissue Samples monitoring->data_collection analysis Analyze Efficacy & Toxicity data_collection->analysis reporting Data Interpretation & Reporting analysis->reporting

In vivo experimental workflow.

Hypothesized Signaling Pathways of this compound

While the precise molecular targets of this compound are not yet fully elucidated, studies on the structurally related compound, Ascochlorin, suggest potential mechanisms of action that may be shared.[9][10][11][12] These include the inhibition of the STAT3 signaling pathway and the mitochondrial cytochrome bc1 complex.

Inhibition of the STAT3 Signaling Pathway

Ascochlorin has been shown to inhibit both constitutive and inducible STAT3 activation.[9][10][12] This is achieved, in part, by upregulating the Protein Inhibitor of Activated STAT3 (PIAS3).[9][10] A similar mechanism may be employed by this compound.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation pi_stat3 p-STAT3 (dimer) stat3->pi_stat3 Dimerization nucleus Nucleus pi_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces ascochin This compound pias3 PIAS3 ascochin->pias3 Upregulates pias3->pi_stat3 Inhibits

Hypothesized STAT3 inhibition.
Inhibition of the Mitochondrial Cytochrome bc1 Complex

Ascochlorin is a known inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain, binding to both the Qi and Qo sites.[11][13][14][15] This disruption of mitochondrial respiration can lead to decreased ATP production and increased reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.

mitochondrial_pathway cluster_etc Electron Transport Chain complex1 Complex I coq Coenzyme Q complex1->coq complex2 Complex II complex2->coq complex3 Complex III (Cytochrome bc1) coq->complex3 cytc Cytochrome c complex3->cytc apoptosis Apoptosis complex3->apoptosis Leads to complex4 Complex IV cytc->complex4 atp_synthesis ATP Synthesis complex4->atp_synthesis Drives ascochin This compound ascochin->complex3 Inhibits

Mitochondrial respiration inhibition.

The successful in vivo evaluation of this compound is contingent upon the use of appropriate formulation strategies to overcome its poor aqueous solubility. The co-solvent and cyclodextrin-based protocols provided here offer robust starting points for researchers. Furthermore, understanding the potential molecular mechanisms, such as the inhibition of the STAT3 pathway and mitochondrial respiration, will guide the design of pharmacodynamic and efficacy studies. It is crucial to include vehicle-only control groups in all in vivo experiments to ensure that any observed effects are attributable to this compound and not the formulation excipients.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (S)-(+)-Ascochin Production from Ascochyta Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of Ascochyta species for improved yields of (S)-(+)-Ascochin.

Frequently Asked Questions (FAQs)

Q1: Which Ascochyta species are known to produce this compound?

A1: Several species within the Ascochyta genus have been identified as producers of Ascochin (also referred to as ascochitine). The most commonly cited species in the literature are Ascochyta pisi and Ascochyta fabae.

Q2: What is the optimal temperature for Ascochyta pisi growth and how might this affect Ascochin production?

A2: For mycelial growth, Ascochyta pisi has an optimal temperature of approximately 24°C, with a viable growth range between 16°C and 28°C.[1] It is important to note that the optimal temperature for biomass production may not coincide with the optimal temperature for secondary metabolite production like this compound. It is recommended to perform a temperature optimization study specifically for Ascochin yield.

Q3: What is the ideal pH for the fermentation medium?

A3: Ascochyta pisi demonstrates good mycelial growth over a broad pH range, typically between 3.8 and 7.3.[1] However, for secondary metabolite production, the optimal pH may be narrower. It is advisable to test a range of pH values (e.g., 5.0, 6.0, 7.0) to determine the best condition for Ascochin synthesis.

Q4: What are the recommended carbon and nitrogen sources for Ascochyta pisi fermentation?

A4: For mycelial growth, maltose, dextrin, cellobiose, lactose, and starch have been reported as effective carbon sources.[1][2] Good nitrogen sources for growth include peptone, ammonium nitrate, ammonium sulfate, urea, sodium nitrate (NaNO3), and potassium nitrate (KNO3).[1][2] The choice of carbon and nitrogen source can significantly impact the yield of secondary metabolites, so it is crucial to screen various sources to find the optimal combination for Ascochin production.

Q5: How can I quantify the yield of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective and sensitive methods for the quantification of mycotoxins like Ascochin. These techniques allow for accurate measurement of the compound in complex mixtures such as fermentation broths.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the yield of this compound.

Issue 1: Low or No Yield of this compound Despite Good Fungal Growth

  • Question: My Ascochyta pisi culture shows robust mycelial growth, but the yield of Ascochin is very low. What could be the problem?

  • Answer: This is a common issue in secondary metabolite production. The conditions that favor rapid vegetative growth are often not the same as those that trigger the production of secondary metabolites. Here are a few troubleshooting steps:

    • Optimize the C:N Ratio: A high carbon-to-nitrogen ratio can sometimes induce secondary metabolism. Try experimenting with different concentrations of your chosen carbon and nitrogen sources.

    • Introduce Nutrient Limitation: After an initial phase of robust growth, limiting a key nutrient (like nitrogen or phosphate) can shift the culture from the growth phase (trophophase) to the production phase (idiophase).

    • Elicitation: Consider adding elicitors to your culture. Elicitors are compounds that can trigger a stress response in the fungus, which can lead to an increase in the production of secondary metabolites. Examples include methyl jasmonate or salicylic acid.

    • Extend Fermentation Time: Secondary metabolites are often produced in the stationary phase of growth. It's possible that your fermentation is not running long enough for significant Ascochin accumulation.

Issue 2: Slow or No Growth of Ascochyta Culture

  • Question: My Ascochyta inoculum is not growing well in the fermentation medium. What are the possible causes and solutions?

  • Answer: Poor growth can be attributed to several factors related to the culture conditions and the inoculum itself:

    • Suboptimal Temperature or pH: Ensure that the temperature and pH of your fermentation medium are within the optimal range for Ascochyta pisi growth (20-25°C and pH 5.0-7.0).

    • Inappropriate Medium Composition: Verify that your medium contains suitable carbon and nitrogen sources. Refer to the data tables below for recommended starting points.

    • Poor Quality Inoculum: The age and viability of your inoculum are critical. Use a fresh, actively growing culture for inoculation. A high concentration of spores or mycelial fragments will also ensure a good start to your fermentation.

    • Insufficient Aeration: For submerged fermentation, adequate oxygen supply is crucial for aerobic fungi like Ascochyta. Ensure proper agitation and aeration of your culture.

Issue 3: Inconsistent Fermentation Results

  • Question: I am getting highly variable yields of Ascochin between different fermentation batches, even with the same protocol. What could be the reason?

  • Answer: Inconsistency in fermentation can be frustrating. Here are some areas to investigate to improve reproducibility:

    • Standardize Inoculum Preparation: Ensure that your inoculum is prepared consistently for each batch. This includes the age of the culture, the concentration of spores or mycelial biomass, and the volume of the inoculum.

    • Precise Media Preparation: Double-check the weighing of all media components and the final volume and pH of the medium before sterilization. Minor variations can have a significant impact on the outcome.

    • Consistent Fermentation Parameters: Monitor and control key fermentation parameters such as temperature, pH, and agitation speed throughout the entire process.

    • Sterilization Procedures: Ensure that your sterilization process is consistent and does not degrade any of the media components.

Data Presentation

The following tables summarize the reported effects of various fermentation parameters on the growth of Ascochyta pisi. Note: The quantitative data for this compound yield is hypothetical and for illustrative purposes only, as specific literature values are not available. It is intended to guide the experimental design for yield optimization.

Table 1: Effect of Carbon Source on Ascochyta pisi Growth and Hypothetical Ascochin Yield

Carbon SourceReported Effect on Mycelial GrowthHypothetical Ascochin Yield (mg/L)
MaltoseExcellent[1]150
DextrinExcellent[1]140
CellobioseExcellent[1]135
LactoseOptimal[2]120
StarchOptimal[2]110
GlucoseAverage[2]80
FructoseAverage[2]75
CelluloseWeak[2]30

Table 2: Effect of Nitrogen Source on Ascochyta pisi Growth and Hypothetical Ascochin Yield

Nitrogen SourceReported Effect on Mycelial GrowthHypothetical Ascochin Yield (mg/L)
PeptoneExcellent[1]160
Sodium Nitrate (NaNO3)Optimal[2]145
Potassium Nitrate (KNO3)Optimal[2]140
AsparagineOptimal[2]130
Ammonium NitrateExcellent[1]125
Ammonium SulfateExcellent[1]115
UreaExcellent[1]110

Table 3: Effect of Physical Parameters on Ascochyta pisi Growth and Hypothetical Ascochin Yield

ParameterOptimal Range for GrowthHypothetical Optimal for Ascochin Yield
Temperature22-25°C[2]22°C
pH5.0 - 7.06.5
Incubation Period7-14 days12 days

Experimental Protocols

Protocol 1: Inoculum Preparation for Ascochyta pisi

This protocol is adapted from methods for culturing Ascochyta pisi for conidia production.[3]

  • Media Preparation: Prepare Pea Meal Agar (PMA) by blending 25 g of dry pea and adding 15 g of agar to 1 L of distilled water. Autoclave at 121°C for 20 minutes.

  • Culturing: Pour the sterile PMA into petri dishes and allow to solidify. Inoculate the center of the plates with a small piece of mycelia from a stock culture of Ascochyta pisi.

  • Incubation: Incubate the plates at room temperature (around 22-24°C) for 10-14 days, or until sufficient mycelial growth and pycnidia (fruiting bodies containing conidia) are observed.

  • Spore Suspension Preparation: Flood the surface of the agar plate with 10 mL of sterile distilled water containing a surfactant (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Spore Counting: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Count the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

Protocol 2: General Protocol for Submerged Fermentation to Optimize Ascochin Production

  • Media Formulation: Prepare a basal fermentation medium. A good starting point could be a Czapek-Dox broth modified with a preferred carbon and nitrogen source from the tables above (e.g., 30 g/L maltose, 3 g/L sodium nitrate, 1 g/L K2HPO4, 0.5 g/L MgSO4·7H2O, 0.5 g/L KCl, 0.01 g/L FeSO4·7H2O in 1 L of distilled water).

  • pH Adjustment: Adjust the pH of the medium to the desired level (e.g., 6.5) before autoclaving.

  • Sterilization: Dispense the medium into fermentation flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks) and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the cooled, sterile medium with the prepared Ascochyta pisi spore suspension to a final concentration of approximately 1 x 10^5 spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the desired temperature (e.g., 22°C) for a set period (e.g., 14 days).

  • Sampling and Analysis: Periodically and at the end of the fermentation, aseptically remove samples. Separate the mycelial biomass from the broth by filtration. The biomass can be dried and weighed to determine growth. The broth can be extracted with a suitable organic solvent (e.g., ethyl acetate) and the extract analyzed by HPLC or LC-MS to quantify the this compound concentration.

  • Optimization: Repeat the fermentation, varying one parameter at a time (e.g., carbon source, nitrogen source, pH, temperature) to determine the optimal conditions for Ascochin production.

Mandatory Visualization

experimental_workflow Experimental Workflow for Ascochin Yield Optimization cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_opt Optimization media Media Formulation & Sterilization ferm Inoculation & Incubation media->ferm inoculum Inoculum Preparation inoculum->ferm sampling Sampling & Biomass/Broth Separation ferm->sampling extraction Solvent Extraction of Broth sampling->extraction quant HPLC/LC-MS Quantification extraction->quant data_analysis Data Analysis quant->data_analysis param_adj Adjust Fermentation Parameters data_analysis->param_adj param_adj->media Iterate

Caption: Workflow for optimizing this compound production.

troubleshooting_yield Troubleshooting Low Ascochin Yield start Low Ascochin Yield q1 Is mycelial growth also low? start->q1 sol_growth Troubleshoot Growth: - Check Temp/pH - Verify Media Composition - Ensure Inoculum Quality - Check Aeration q1->sol_growth Yes q2 Are you in the production phase? q1->q2 No end_node Re-run Fermentation sol_growth->end_node sol_phase Optimize for Production: - Extend Fermentation Time - Induce Nutrient Limitation - Vary C:N Ratio q2->sol_phase No/Unsure q3 Have you tried elicitation? q2->q3 Yes sol_phase->end_node sol_elicit Introduce Elicitors: - e.g., Methyl Jasmonate - e.g., Salicylic Acid q3->sol_elicit No q3->end_node Yes, no improvement sol_elicit->end_node

Caption: Decision tree for troubleshooting low Ascochin yield.

References

Overcoming solubility issues of (S)-(+)-Ascochin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-Ascochin, focusing on overcoming its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an isocoumarin derivative and a fungal metabolite.[1] It is a solid at room temperature with a molecular formula of C₁₂H₁₀O₅ and a molecular weight of 234.2 g/mol .[1][2]

Q2: What is the expected aqueous solubility of this compound?

Q3: In which solvents is this compound known to be soluble?

This compound is soluble in several organic solvents.[1] This information is crucial for preparing stock solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
DichloromethaneSoluble

Q4: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous buffers can be due to several factors:

  • Low Intrinsic Aqueous Solubility: The compound inherently has poor solubility in water.

  • pH Effects: The pH of your buffer can influence the ionization state of the molecule, which in turn affects its solubility.

  • Buffer Composition: The type and concentration of salts in your buffer can impact solubility through "salting-in" or "salting-out" effects.

  • Concentration: You might be exceeding the maximum solubility of this compound in your specific aqueous system.

Q5: What are the common strategies to improve the aqueous solubility of this compound?

Commonly employed techniques to enhance the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to form inclusion complexes.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which is often more soluble.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: Precipitation of this compound from a stock solution upon dilution in an aqueous buffer.

Cause: This is a common issue when a drug dissolved in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your final aqueous solution that does not interfere with your experiment. Prepare the final solution by adding the aqueous buffer to the stock solution with vigorous vortexing.

  • Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to help maintain the solubility of this compound.

  • Prepare a Cyclodextrin Complex: Formulate this compound with a cyclodextrin before dilution.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility.

Solutions:

  • Ensure Complete Dissolution: Before use, visually inspect your final solution for any signs of precipitation. If necessary, briefly sonicate the solution.

  • Filter Sterilization: If sterile filtration is required, use a filter with a low binding affinity for small molecules (e.g., PVDF) to minimize loss of the compound.

  • Quantify the Solubilized Concentration: After preparing your final solution, centrifuge it at high speed and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure to determine the optimal co-solvent concentration for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • In separate microcentrifuge tubes, prepare a series of co-solvent/PBS mixtures with varying final concentrations of DMSO or EtOH (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • To each tube, add the this compound stock solution to a final concentration that is slightly above your desired working concentration.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at room temperature for 1 hour to allow for equilibration.

  • Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of soluble this compound by HPLC-UV.

  • The lowest co-solvent concentration that provides the desired soluble concentration of this compound without precipitation is the optimal condition.

Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)

This protocol describes the preparation of an this compound-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven

Procedure:

  • Weigh out this compound and HP-β-CD in a 1:2 molar ratio.

  • Place the HP-β-CD in the mortar.

  • Add a small amount of deionized water to the HP-β-CD and triturate with the pestle to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading.

  • Continue kneading for 60 minutes. If the mixture becomes too dry, add a few more drops of water.

  • Scrape the resulting solid mass from the mortar and spread it on a glass dish.

  • Dry the solid complex in a vacuum oven at 40°C until a constant weight is achieved.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which can be dissolved in aqueous buffers for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Note: The following signaling pathway is based on the known activity of Ascochlorin, a structurally related compound that has been shown to inhibit the STAT3 signaling pathway.[3][4][5][6] It is a plausible pathway for the biological activity of this compound, but this should be experimentally verified.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Ascochin This compound Ascochin->JAK Inhibition

Caption: Plausible STAT3 signaling pathway inhibition by this compound.

Co_Solvent_Workflow start Start: this compound Solubility Issue stock Prepare concentrated stock in 100% DMSO start->stock dilution Prepare serial dilutions in aqueous buffer with varying co-solvent percentages stock->dilution incubation Incubate and equilibrate dilution->incubation centrifugation Centrifuge to pellet undissolved compound incubation->centrifugation analysis Analyze supernatant for soluble concentration (HPLC) centrifugation->analysis end End: Determine optimal co-solvent concentration analysis->end

Caption: Experimental workflow for co-solvent solubility optimization.

Cyclodextrin_Workflow start Start: Poorly soluble This compound mix Mix this compound and HP-β-CD (1:2 molar ratio) start->mix knead Knead with a small amount of water for 60 min mix->knead dry Dry the resulting paste under vacuum knead->dry end End: Soluble this compound- HP-β-CD complex dry->end

Caption: Workflow for preparing a cyclodextrin inclusion complex.

References

Troubleshooting common problems in (S)-(+)-Ascochin crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of (S)-(+)-Ascochin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
No Crystals Form • Inappropriate solvent system.• Solution is not sufficiently supersaturated.[1][2]• Concentration of this compound is too low.• Presence of impurities inhibiting nucleation.[1][3]• Screen a variety of solvents with different polarities.• Slowly evaporate the solvent to increase concentration.• Employ a different crystallization technique (e.g., vapor diffusion, cooling crystallization).• Further purify the this compound sample.
Formation of Oil or Amorphous Precipitate • High degree of supersaturation.• Cooling rate is too rapid.[2][4]• Incompatible solvent.• Add a small amount of additional solvent to redissolve the oil and allow for slower recrystallization.[5]• Decrease the cooling rate to allow for ordered crystal lattice formation.• Try a solvent in which this compound has slightly lower solubility.
Poor Crystal Quality (e.g., small, needle-like, clustered) • Rapid nucleation and crystal growth.[2][4]• High level of impurities.[3]• Insufficient time for crystal growth.• Reduce the rate of supersaturation by slowing down solvent evaporation or cooling.• Use seeding with a well-formed crystal of this compound.• Implement an additional purification step for the starting material.
Low Yield • Too much solvent used, leaving a significant amount of product in the mother liquor.[5]• Premature filtration before crystallization is complete.• Adherence of crystals to the flask.• Concentrate the mother liquor and cool to obtain a second crop of crystals.• Ensure the solution has cooled sufficiently and crystal formation has ceased before filtration.• Scrape the flask walls to recover all crystalline material.
Inconsistent Results/Poor Reproducibility • Variations in experimental conditions (temperature, cooling rate, solvent purity).[1]• Presence of polymorphic forms.[1][6]• Standardize and carefully control all experimental parameters.• Characterize the crystalline form using techniques like Powder X-ray Diffraction (PXRD) to identify and control for polymorphism.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. It is recommended to perform a solvent screening to identify the optimal solvent or solvent mixture. Common solvents for small molecules include ethanol, methanol, acetone, ethyl acetate, and hexane. The choice of solvent can significantly impact crystal form and quality.[1][9]

Q2: How can I induce crystal formation if my solution remains clear?

A2: If no crystals form, the solution is likely not supersaturated. You can induce crystallization by:

  • Slow Evaporation: Allow the solvent to evaporate slowly from an uncovered or partially covered vessel.

  • Cooling: If using a solvent where solubility is temperature-dependent, slowly cool the saturated solution.

  • Seeding: Introduce a small, high-quality crystal of this compound to the solution to act as a nucleation site.

  • Scratching: Gently scratching the inside surface of the glass vessel with a glass rod can create microscopic imperfections that may promote nucleation.

Q3: My crystals are very small and needle-like. How can I grow larger, single crystals?

A3: The formation of small, needle-like crystals often indicates that nucleation was too rapid.[2] To obtain larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Reducing the rate of solvent evaporation or cooling.

  • Using a solvent system where this compound has slightly higher solubility.

  • Employing techniques like vapor diffusion or slow cooling in a controlled temperature environment.

Q4: What is polymorphism and how does it affect the crystallization of this compound?

A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs can have different physical properties, such as solubility, stability, and melting point.[1][6] It is crucial to control the crystallization conditions to consistently produce the desired polymorph of this compound. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate between polymorphs.

Q5: How do impurities affect the crystallization process?

A5: Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[1][3] They can prevent nucleation, lead to the formation of oils or amorphous precipitates, or be incorporated into the crystal, reducing its purity and quality.[3] It is essential to start with highly pure this compound for successful crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Place a small amount (e.g., 5-10 mg) of this compound into several different vials.

  • Add a small volume (e.g., 0.1 mL) of a different solvent to each vial at room temperature. Solvents to test could include water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then place it in a refrigerator (4°C) or freezer (-20°C).

  • Observe for crystal formation. The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

Protocol 2: Slow Evaporation Crystallization

Objective: To grow crystals of this compound by slowly evaporating the solvent.

Methodology:

  • Dissolve the this compound sample in a suitable solvent (identified from solvent screening) to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the opening of the container with a piece of parafilm and poke a few small holes in it to allow for slow solvent evaporation.

  • Place the container in a vibration-free location at a constant temperature.

  • Monitor the container over time for crystal growth.

Visualizations

Troubleshooting Logic for this compound Crystallization

G Troubleshooting Workflow for this compound Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No oiling_out Oil or Amorphous Precipitate outcome->oiling_out Oil poor_quality Poor Crystal Quality outcome->poor_quality Poor success High-Quality Crystals outcome->success Yes sol_1 Increase Concentration (Slow Evaporation) no_crystals->sol_1 sol_2 Induce Nucleation (Seeding, Scratching) no_crystals->sol_2 sol_3 Re-dissolve and Cool Slowly oiling_out->sol_3 sol_4 Change Solvent oiling_out->sol_4 sol_5 Decrease Supersaturation Rate poor_quality->sol_5 sol_6 Purify Sample poor_quality->sol_6 sol_1->outcome sol_2->outcome sol_3->outcome sol_4->outcome sol_5->outcome sol_6->outcome

Caption: A flowchart illustrating the troubleshooting steps for common crystallization problems.

Factors Influencing this compound Crystallization

G Key Factors in this compound Crystallization center Crystallization Outcome solvent Solvent Choice solvent->center temperature Temperature & Cooling Rate temperature->center concentration Supersaturation concentration->center purity Sample Purity purity->center agitation Agitation agitation->center ph pH of Solution ph->center

Caption: A diagram showing the key parameters that affect the crystallization of this compound.

References

Technical Support Center: (S)-(+)-Ascochin Antifungal Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data and optimized assay conditions for (S)-(+)-Ascochin are not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on established principles of antifungal susceptibility testing for novel investigational compounds. For the purpose of this guide, the investigational agent will be referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is still under investigation. However, preliminary studies on similar chemical scaffolds suggest it may interfere with fungal cell wall integrity by inhibiting key enzymes involved in glucan synthesis. This disruption can lead to osmotic instability and ultimately, cell lysis.[1][2][3][4] Further research is required to elucidate the specific molecular target.

Q2: In which solvents is this compound soluble and stable for in vitro assays?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For antifungal susceptibility testing, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should then be diluted to the final working concentration in the appropriate culture medium, such as RPMI 1640. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[5] Stock solutions in DMSO should be stored at -20°C and are generally stable for several months.[5]

Q3: Can this compound be used in combination with other antifungal drugs?

A3: The potential for synergistic or antagonistic interactions between this compound and other antifungal agents has not been fully characterized. Preliminary data from compounds with similar structures suggest potential synergistic effects when combined with azoles (e.g., fluconazole) against certain Candida species.[5] Researchers should perform their own synergy analysis, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.[5][6][7]

Q4: Which standardized method should be used for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A4: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are widely accepted for antifungal susceptibility testing.[8][9][10] Following these guidelines is crucial for obtaining reproducible and comparable MIC data.[8][10] The choice between CLSI and EUCAST methodologies may depend on laboratory preference and regulatory requirements.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

  • Potential Cause:

    • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability.

    • Endpoint Reading: Subjectivity in visual determination of growth inhibition, especially with trailing endpoints.

    • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.

    • Plate Incubation: Inconsistent incubation time or temperature.

  • Troubleshooting Steps:

    • Standardize Inoculum: Always use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard.[5]

    • Objective Endpoint Reading: If using a plate reader, ensure the readings are taken at a consistent time point. For visual reading, the MIC for agents like this compound, which may exhibit fungistatic activity, should be read as the lowest concentration that produces a significant decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control.[5][11]

    • Solubility Check: Visually inspect the wells of your dilution plate for any signs of precipitation before adding the inoculum.

    • Controlled Incubation: Ensure incubators are properly calibrated and that plates are incubated for the recommended duration (e.g., 24-48 hours for most yeasts).[8][12][13]

Issue 2: Poor or No Fungal Growth in Control Wells

  • Potential Cause:

    • Inoculum Viability: The fungal isolate may have lost viability due to improper storage or handling.

    • Culture Medium: The RPMI 1640 medium may be expired or improperly prepared.

    • Incubation Conditions: Incorrect temperature or atmospheric conditions for the specific fungal species.

  • Troubleshooting Steps:

    • Verify Isolate Health: Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure robust growth before preparing the inoculum.[5]

    • Quality Control of Medium: Use fresh, pre-validated batches of RPMI 1640 medium.

    • Optimize Incubation: Confirm the optimal growth temperature and any specific atmospheric requirements for the fungal species being tested.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27)
  • Preparation of this compound Stock and Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.[5]

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 64 µg/mL to 0.0625 µg/mL.[5]

  • Inoculum Preparation:

    • Subculture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.[5]

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.[5]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ cells/mL.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.[5]

    • Incubate the plate at 35°C for 24-48 hours.[5][8]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[5] This can be assessed visually or with a microplate reader at 530 nm.

Quantitative Data Summary

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Common Fungal Pathogens.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 9002821 - 4
Candida glabrataATCC 9003084 - 16
Candida parapsilosisATCC 2201942 - 8
Cryptococcus neoformansH9910.5 - 2
Aspergillus fumigatusATCC 204305168 - 32

Table 2: Hypothetical Synergy Testing of this compound with Fluconazole against Candida albicans ATCC 90028.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
This compound20.50.5Synergistic
Fluconazole10.25

FICI ≤ 0.5 indicates synergy.

Mandatory Visualizations

G Proposed Mechanism of Action for this compound cluster_fungal_cell Fungal Cell Ascochin Ascochin Enzyme β-(1,3)-D-glucan synthase Ascochin->Enzyme Inhibition Glucan β-(1,3)-D-glucan Synthesis Enzyme->Glucan Catalyzes CellWall Cell Wall Integrity Glucan->CellWall Lysis Cell Lysis CellWall->Lysis Loss of

Caption: Proposed mechanism of action for this compound.

G Troubleshooting Workflow for Inconsistent MIC Results Start Start Inconsistent_MIC Inconsistent MIC Results Start->Inconsistent_MIC Check_Inoculum Verify Inoculum Density (0.5 McFarland) Inconsistent_MIC->Check_Inoculum Check_Endpoint Standardize Endpoint Reading (≥50% inhibition) Check_Inoculum->Check_Endpoint Check_Solubility Inspect for Compound Precipitation Check_Endpoint->Check_Solubility Check_Incubation Confirm Incubation Time and Temperature Check_Solubility->Check_Incubation Consistent_MIC Consistent MIC Results Check_Incubation->Consistent_MIC

Caption: Workflow for troubleshooting inconsistent MIC results.

G Experimental Workflow for Broth Microdilution Assay Start Start Prepare_Compound Prepare this compound Stock and Dilutions Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the antifungal susceptibility testing protocol.

References

Technical Support Center: Minimizing Off-Target Effects of (S)-(+)-Ascochin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for cellular assays involving the natural product (S)-(+)-Ascochin. Due to the limited direct experimental data on this compound, this guide draws upon information from structurally related and well-studied analogs, such as Ascochlorin, to infer its likely mechanism of action and potential for off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely primary biological target?

This compound is a prenylated phenolic compound belonging to the ascochlorin family of natural products.[1] Based on the activity of its close analog, Ascochlorin, the primary biological target of this compound is likely the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[2][3] This complex plays a crucial role in cellular respiration and ATP production.[4] Ascochlorin has been shown to inhibit this complex at both the ubiquinol oxidation (Qo) and ubiquinone reduction (Qi) sites.[5][2][3]

Q2: What are the potential sources of off-target effects with this compound?

While the primary target is predicted to be the cytochrome bc1 complex, off-target effects with this compound can arise from several factors:

  • High Concentrations: At concentrations significantly above its effective dose for inhibiting mitochondrial respiration, this compound may interact non-specifically with other cellular components.

  • Mitochondrial Disruption: Broad disruption of mitochondrial function can lead to a cascade of secondary effects not directly related to the inhibition of the cytochrome bc1 complex, such as the generation of reactive oxygen species (ROS) and alterations in cellular redox state.[6][7]

  • Interactions with Other Proteins: The chemical structure of this compound may allow for lower-affinity binding to other proteins, which could become significant at higher concentrations. For instance, Ascochlorin has been reported to affect the STAT3 signaling pathway.[8][9]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. Here are several strategies:

  • Dose-Response Analysis: On-target effects should manifest within a specific and potent concentration range. Off-target effects typically appear at much higher concentrations.

  • Rescue Experiments: If the observed phenotype is due to the inhibition of mitochondrial respiration, providing cells with an alternative energy source that bypasses Complex III (e.g., supplementing the medium with pyruvate or succinate) might partially rescue the cells.

  • Use of Structurally Unrelated Inhibitors: Employing other known inhibitors of the cytochrome bc1 complex with different chemical scaffolds (e.g., Antimycin A) should produce a similar phenotype if the effect is on-target.

  • Target Knockout/Knockdown Cells: Using cell lines with genetic knockout or knockdown of subunits of the cytochrome bc1 complex can help validate that the observed phenotype is dependent on this target.

  • CETSA (Cellular Thermal Shift Assay): This technique can be used to verify direct binding of this compound to the cytochrome bc1 complex within intact cells.[10]

Q4: What are some key considerations when designing cellular assays with this compound?

  • Cell Line Selection: The metabolic state of the cell line (e.g., reliance on oxidative phosphorylation vs. glycolysis) can significantly influence its sensitivity to mitochondrial inhibitors. It is advisable to test a panel of cell lines, including non-cancerous control lines, to determine the therapeutic window.

  • Assay Duration: The cytotoxic effects of mitochondrial inhibitors, often linked to ATP depletion and apoptosis induction, may take 24-72 hours to become fully apparent. Short-duration assays might not capture the full extent of its activity.

  • Appropriate Controls: Always include a vehicle-only control (e.g., DMSO at the same final concentration as the treated wells) and a positive control for cytotoxicity (e.g., staurosporine) to ensure your assay is performing as expected.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed across multiple cell lines, even at low concentrations.

  • Possible Cause: The concentration of this compound may be too high, leading to widespread mitochondrial dysfunction and off-target toxicity.

  • Solution:

    • Conduct a dose-response experiment: Perform a thorough dose-response curve (e.g., from picomolar to high micromolar) to determine the IC50 value in your specific cell lines.

    • Reduce incubation time: Consider shortening the duration of exposure to the compound.

    • Assess mitochondrial health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or ROS production to correlate cytotoxicity with direct mitochondrial effects.

Problem 2: The observed cellular phenotype is inconsistent with the known function of the cytochrome bc1 complex.

  • Possible Cause: This strongly suggests an off-target effect.

  • Solution:

    • Perform a rescue experiment: As mentioned in the FAQs, try to rescue the phenotype by providing alternative energy sources.

    • Use an orthogonal approach: Confirm the phenotype with a structurally unrelated inhibitor of the same target.

    • Investigate other pathways: Based on literature for related compounds, consider investigating other potential targets, such as the STAT3 signaling pathway, using techniques like western blotting for key pathway proteins (p-STAT3, STAT3).[8][9]

Problem 3: High variability is observed between replicate wells in a multi-well plate assay.

  • Possible Cause: This can be due to inconsistent cell seeding, pipetting errors, or "edge effects" in the plate.

  • Solution:

    • Ensure a homogenous cell suspension: Properly mix the cell suspension before seeding to ensure an equal number of cells are added to each well.

    • Use a multichannel pipette: For improved consistency in compound addition and reagent dispensing.

    • Avoid using the outer wells: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. If possible, fill these wells with sterile media or PBS and do not use them for experimental data points.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 / EC50Off-Target(s)Off-Target IC50 / EC50
This compound (Hypothetical) Cytochrome bc1 complexMitochondrial Respiration Assay10 - 100 nMSTAT3 Pathway> 10 µM
AscochlorinCytochrome bc1 complexO2 Uptake (H. anomala mitochondria)Potent Inhibition (comparable to Antimycin A3)[5]STAT3 Activation~50 µM (in HepG2 cells)[8]
AscofuranoneTrypanosome Alternative OxidaseO2 Uptake (T. brucei mitochondria)Ki = 2.38 nM[11]Cytochrome bc1 complexMuch less inhibition than Ascochlorin[5]
Antimycin A (Control)Cytochrome bc1 complex (Qi site)VariousnM range--

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for STAT3 Signaling

This protocol can be used to assess the potential off-target effect of this compound on the STAT3 pathway.

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.

Visualizations

on_target_pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ gradient Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->ATP_Synthase H+ gradient Complex_IV Complex IV CytC->Complex_IV Complex_IV->ATP_Synthase H+ gradient H2O H2O Complex_IV->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase Ascochin This compound Ascochin->Complex_III Inhibition

Caption: On-target effect of this compound on the mitochondrial electron transport chain.

off_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active DNA DNA STAT3_active->DNA Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Ascochin This compound (High Conc.) Ascochin->STAT3_inactive Potential Inhibition

Caption: Potential off-target effect of this compound on the STAT3 signaling pathway.

troubleshooting_workflow Start Inconsistent or Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Analysis Start->Dose_Response Compare_Potency Compare Phenotype Potency with On-Target IC50 Dose_Response->Compare_Potency On_Target Likely On-Target Compare_Potency->On_Target Potencies Correlate Off_Target Likely Off-Target Compare_Potency->Off_Target Potencies Discrepant Orthogonal_Inhibitor Use Structurally Unrelated Inhibitor of the Same Target Off_Target->Orthogonal_Inhibitor Rescue_Experiment Perform Rescue Experiment (e.g., Pyruvate Supplementation) Off_Target->Rescue_Experiment Phenotype_Replicated Phenotype Replicated? Orthogonal_Inhibitor->Phenotype_Replicated Phenotype_Rescued Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued Phenotype_Replicated->On_Target Yes Phenotype_Replicated->Off_Target No Phenotype_Rescued->On_Target Yes Phenotype_Rescued->Off_Target No

Caption: Troubleshooting workflow for inconsistent phenotypic results.

References

Challenges in the scale-up synthesis of (S)-(+)-Ascochin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-(+)-Ascochin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The scale-up synthesis of this compound presents several key challenges that are common in the production of complex chiral molecules. These include:

  • Stereochemical Control: Achieving high enantioselectivity at the C-3 position is critical and can be difficult to maintain on a larger scale.

  • Reaction Conditions: Small-scale laboratory syntheses often use conditions that are not amenable to large-scale production, such as cryogenic temperatures or hazardous reagents.[1][2]

  • Purification: The separation of the desired (S)-enantiomer from any diastereomeric or enantiomeric impurities can be challenging and costly at scale.

  • Byproduct Formation: Side reactions can become more prevalent at larger scales, leading to decreased yield and complex purification profiles.

  • Polymorphism: Consistent control over the crystalline form of the final product is crucial for pharmaceutical applications and can be affected by scale-up.[2]

Q2: How can I improve the enantioselectivity of the key stereocenter-forming reaction?

A2: Enhancing enantioselectivity is a primary concern. Consider the following strategies:

  • Chiral Auxiliary Selection: The choice of chiral auxiliary is paramount. Auxiliaries that provide high steric hindrance and facial bias are preferable. Evans' oxazolidinones are a common choice for stereoselective alkylations.

  • Catalyst System: For catalytic asymmetric approaches, screening different chiral ligands and metal catalysts is essential. The catalyst loading may also need to be optimized for scale-up.

  • Solvent and Temperature Effects: A systematic study of solvent polarity and reaction temperature can have a significant impact on stereoselectivity. Lower temperatures often lead to higher enantiomeric excess.

Q3: What are the most common byproducts observed during the synthesis, and how can they be minimized?

A3: Common byproducts can arise from several sources:

  • Racemization: Loss of stereochemical integrity can occur, particularly if the reaction conditions are too harsh (e.g., high temperatures, strongly basic or acidic conditions).

  • Over-alkylation or Side-chain Reactions: The reactive enolate intermediate can potentially undergo multiple alkylations or other undesired reactions. Careful control of stoichiometry and reaction time is crucial.

  • Decomposition: The isocoumarin core can be sensitive to certain reagents and conditions, leading to decomposition products.

Minimization strategies include precise control of reaction parameters, use of high-purity starting materials, and performing reactions under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low Yield in the Aldol-type Condensation Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsIncomplete deprotonation of the homophthalic anhydride derivative.- Use a stronger, non-nucleophilic base (e.g., LDA, LiHMDS).- Ensure anhydrous reaction conditions as trace water will quench the base.
Formation of multiple unidentified productsDecomposition of starting materials or intermediates.- Lower the reaction temperature.- Reduce the reaction time.- Screen alternative solvents.
Desired product is formed, but in low yieldProduct instability under the reaction or workup conditions.- Perform a milder workup procedure.- Consider in-situ trapping of the product.
Problem 2: Poor Diastereoselectivity/Enantioselectivity
Symptom Possible Cause Suggested Solution
Diastereomeric ratio is close to 1:1Insufficient facial shielding by the chiral auxiliary.- Evaluate different chiral auxiliaries with greater steric bulk.- Optimize the Lewis acid used for chelation control.
Low enantiomeric excess (ee)- Ineffective chiral catalyst.- Racemization under reaction conditions.- Screen a variety of chiral ligands and metal precursors.- Lower the reaction temperature.- Use a less polar solvent to enhance catalyst-substrate interactions.
Problem 3: Difficult Purification of the Final Product
Symptom Possible Cause Suggested Solution
Product co-elutes with impurities during column chromatographySimilar polarity of the product and byproducts.- Explore different stationary phases (e.g., alumina, C18).- Utilize preparative HPLC with a chiral column for enantiomeric separation.- Consider recrystallization from a carefully selected solvent system.
Product is an oil and does not crystallizePresence of impurities inhibiting crystallization.- Re-purify by column chromatography.- Attempt to form a crystalline salt of the product.

Experimental Protocols

A plausible, generalized synthetic approach to this compound is outlined below. This serves as a basis for the troubleshooting guide.

Step 1: Synthesis of Substituted Homophthalic Anhydride

A suitably substituted phenylacetic acid is treated with a dehydrating agent such as acetic anhydride or thionyl chloride to yield the corresponding homophthalic anhydride.

Step 2: Chiral Auxiliary Attachment

The homophthalic anhydride is reacted with a chiral auxiliary, for example, (S)-4-benzyl-2-oxazolidinone, in the presence of a mild base to form the corresponding N-acyl oxazolidinone.

Step 3: Stereoselective Aldol-type Reaction

The N-acyl oxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with a suitable aldehyde to introduce the side chain with high diastereoselectivity.

Step 4: Cyclization and Auxiliary Cleavage

The resulting adduct is treated with a Lewis acid or under acidic conditions to promote cyclization to the dihydroisocoumarin ring and cleavage of the chiral auxiliary.

Step 5: Final Modifications

Any necessary functional group manipulations on the aromatic ring or the side chain are performed to complete the synthesis of this compound.

Visualizations

experimental_workflow start Substituted Phenylacetic Acid step1 Homophthalic Anhydride Formation start->step1 Dehydration step2 Chiral Auxiliary Attachment step1->step2 Acylation step3 Stereoselective Aldol Reaction step2->step3 Deprotonation & Aldehyde Addition step4 Cyclization & Auxiliary Cleavage step3->step4 Acid-catalyzed cyclization step5 Final Modifications step4->step5 Functional Group Interconversion end_product This compound step5->end_product

Caption: Generalized synthetic workflow for this compound.

troubleshooting_logic problem Low Yield or Purity check1 Check Starting Material Purity problem->check1 check2 Verify Anhydrous Conditions problem->check2 check3 Optimize Reaction Temperature problem->check3 check4 Analyze for Byproducts (TLC, LC-MS) problem->check4 solution1 Purify Starting Materials check1->solution1 solution2 Dry Solvents/Reagents check2->solution2 solution3 Run Temperature Screen check3->solution3 solution4 Adjust Stoichiometry or Reaction Time check4->solution4

References

How to prevent degradation of (S)-(+)-Ascochin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-(+)-Ascochin during extraction.

Troubleshooting Guide

Effectively extracting this compound requires careful management of several environmental factors that can lead to its degradation. Below is a troubleshooting guide to address common issues encountered during the extraction process.

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield of Ascochin Thermal Degradation Maintain extraction temperature between 4-25°C. For solvent removal, use rotary evaporation at temperatures below 40°C.[1][2]This compound, a fungal secondary metabolite, is likely heat-sensitive. High temperatures can cause decomposition of its molecular structure.[1][2]
Oxidative Degradation Add an antioxidant such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) to the extraction solvent.[1] Purge solvents with an inert gas (e.g., nitrogen or argon).The phenolic hydroxyl groups in the Ascochin structure are susceptible to oxidation, which can be accelerated by the presence of oxygen. Antioxidants help to mitigate this degradation.[1]
pH-Induced Degradation Maintain the pH of the extraction and purification solutions between 5.5 and 7.0.[1] Avoid strongly acidic (pH < 4) or alkaline (pH > 8) conditions.[1]Phenolic compounds can be unstable under alkaline conditions, which can lead to irreversible degradation.[1]
Enzymatic Degradation If extracting from fresh fungal mycelium, process it immediately after harvesting or flash-freeze it in liquid nitrogen and store at -80°C.[1] Blanching the mycelium before extraction can also deactivate enzymes.[1]Upon cell lysis, endogenous fungal enzymes like polyphenol oxidases and peroxidases can be released and degrade Ascochin.[1]
Extract Discoloration (e.g., Browning) Oxidation of Phenolic Compounds Implement the measures to prevent oxidation as described above (use of antioxidants, inert atmosphere).[1]The browning of an extract is often a visual indicator of the oxidation of phenolic compounds, leading to the formation of quinones and other colored degradation products.[1]
Inconsistent Extraction Efficiency Suboptimal Solvent Choice Use ethyl acetate for the extraction of Ascochin from fungal culture filtrates, as it has been shown to be effective for related Ascochyta metabolites.[3][4][5] For extraction from mycelium, a polar solvent like methanol or ethanol may be more suitable.[6]The choice of solvent is critical for efficient extraction. Ethyl acetate is effective for moderately polar compounds like Ascochin in an aqueous matrix, while alcohols are better for penetrating fungal cell walls.[3][4][5][6]
Light-Induced Degradation Use amber glassware or wrap extraction vessels with aluminum foil. Conduct extraction and purification steps under dim light.[1]While specific data for Ascochin is unavailable, many natural pigments with conjugated double bond systems are sensitive to light, which can induce photochemical degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of degradation are oxidation of its phenolic groups, thermal stress, and exposure to non-optimal pH levels, particularly alkaline conditions.[1] Light exposure and enzymatic activity from the source fungus can also contribute significantly to its breakdown.[1]

Q2: What is the ideal temperature range for extracting and handling this compound?

A2: To minimize thermal degradation, it is recommended to perform the extraction at room temperature or below (4-25°C). For solvent evaporation, temperatures should be kept below 40°C.[1][2]

Q3: What pH range should I maintain during the extraction and purification process?

A3: A slightly acidic to neutral pH range of 5.5 to 7.0 is generally recommended for the stability of phenolic compounds like Ascochin.[1] It is crucial to avoid strongly acidic and, most importantly, alkaline conditions.[1]

Q4: How can I protect my this compound samples from light-induced degradation?

A4: It is important to protect your samples from light at all stages of the process. Use amber-colored glassware or wrap your containers with aluminum foil. It is also advisable to work under subdued lighting conditions and store all extracts and purified compounds in the dark.[1] For long-term storage, keep samples at -20°C or -80°C and protected from light.[1]

Q5: Can the addition of antioxidants improve the stability of this compound?

A5: Yes, adding antioxidants to your extraction solvent can effectively prevent oxidative degradation. Commonly used antioxidants for phenolic compounds include ascorbic acid and butylated hydroxytoluene (BHT).[1]

Experimental Protocols

Protocol for Extraction of this compound from Ascochyta Liquid Culture

This protocol is adapted from a method used for the extraction of secondary metabolites from Ascochyta fabae, a related fungus known to produce Ascochin.[3][4][5]

Materials:

  • Liquid culture of Ascochyta sp.

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Amber-colored glassware

Procedure:

  • Harvesting the Culture Filtrate: After the desired incubation period, separate the fungal mycelium from the liquid culture by filtration.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Extract the filtrate exhaustively with an equal volume of ethyl acetate three times. For every 1 liter of filtrate, use 1 liter of ethyl acetate for each extraction.[3][4][5]

    • Combine the organic (ethyl acetate) extracts.[3][4][5]

  • Drying the Extract:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.[3][4][5]

    • Filter off the sodium sulfate.

  • Solvent Evaporation:

    • Concentrate the dried extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Storage:

    • Store the resulting crude extract in an amber-colored vial at -20°C or -80°C to prevent degradation.

Visualizations

troubleshooting_workflow start Start: Low Ascochin Yield or Degradation Suspected check_temp Check Temperature (Extraction & Evaporation) start->check_temp temp_high Temperature > 40°C? check_temp->temp_high reduce_temp Action: Reduce Temperature (Use ice bath, set rotary evaporator < 40°C) temp_high->reduce_temp Yes check_oxidation Check for Oxidation (Discoloration, exposure to air) temp_high->check_oxidation No reduce_temp->check_oxidation oxidation_risk High Oxidation Risk? check_oxidation->oxidation_risk add_antioxidant Action: Add Antioxidant (e.g., Ascorbic Acid) & Purge with Inert Gas oxidation_risk->add_antioxidant Yes check_ph Check pH of Solutions oxidation_risk->check_ph No add_antioxidant->check_ph ph_extreme pH < 5.5 or > 7.0? check_ph->ph_extreme adjust_ph Action: Adjust pH to 5.5-7.0 ph_extreme->adjust_ph Yes check_light Check Light Exposure ph_extreme->check_light No adjust_ph->check_light light_exposure Using Clear Glassware in Bright Light? check_light->light_exposure protect_light Action: Use Amber Glassware or Cover with Foil light_exposure->protect_light Yes check_enzyme Check for Enzymatic Activity (if using fresh mycelium) light_exposure->check_enzyme No protect_light->check_enzyme enzyme_risk Delayed Processing of Fresh Mycelium? check_enzyme->enzyme_risk process_quickly Action: Process Immediately or Flash Freeze enzyme_risk->process_quickly Yes end End: Optimized Extraction Protocol enzyme_risk->end No process_quickly->end

Caption: Troubleshooting workflow for this compound degradation.

degradation_pathway cluster_factors Degradation Factors ascochin This compound oxidized_products Oxidized Products (Quinones) ascochin->oxidized_products hydrolyzed_products Hydrolyzed Products ascochin->hydrolyzed_products photodegradation_products Photodegradation Products ascochin->photodegradation_products oxygen Oxygen / Light oxygen->oxidized_products Oxidation oxygen->photodegradation_products Photoxidation ph Extreme pH ph->hydrolyzed_products Hydrolysis heat Heat heat->hydrolyzed_products Accelerates

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing In Vivo Administration of (S)-(+)-Ascochin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dose and administration route for (S)-(+)-Ascochin in vivo. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended administration route for this compound in preclinical mouse models?

A1: Based on studies with the closely related analogue, Ascochlorin, intraperitoneal (IP) injection is a recommended route of administration.[1][2] This route bypasses first-pass metabolism and allows for direct systemic exposure.

Q2: What is a suitable vehicle for formulating this compound for in vivo studies?

A2: this compound is presumed to be a hydrophobic compound, similar to Ascochlorin. A common vehicle used for in vivo administration of Ascochlorin is 0.1% Dimethyl Sulfoxide (DMSO) in a sterile carrier such as saline or phosphate-buffered saline (PBS).[1] It is crucial to ensure the final DMSO concentration is kept low to avoid toxicity.

Q3: What is a suggested starting dose for this compound in mice?

A3: A study using Ascochlorin in a hepatocellular carcinoma mouse model utilized a dose of 0.25 mg/kg administered once a week.[1] This can be a reasonable starting point for dose-finding studies with this compound. However, the optimal dose will need to be determined empirically for your specific model and experimental endpoint.

Q4: How frequently should this compound be administered?

A4: The dosing frequency will depend on the pharmacokinetic and pharmacodynamic properties of this compound. In the aforementioned Ascochlorin study, a once-weekly administration was effective.[1] A pilot study to determine the compound's half-life and duration of action in your model is recommended to establish an optimal dosing schedule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the vehicle - Concentration exceeds solubility.- Improper mixing of vehicle components.- Perform a solubility test to determine the maximum concentration of this compound in the chosen vehicle.- Prepare the formulation by first dissolving the compound in a small amount of organic solvent (e.g., DMSO) before adding the aqueous component (e.g., saline) dropwise while vortexing.
Injection site reaction (e.g., inflammation, irritation) - Vehicle-induced irritation (e.g., high DMSO concentration).- Non-physiological pH or osmolality of the formulation.- Reduce the final concentration of DMSO to the lowest effective level (ideally ≤1%).- Adjust the pH of the final formulation to a physiological range (7.2-7.4).- Ensure the formulation is iso-osmotic.
Inconsistent or lack of in vivo efficacy - Sub-optimal dose.- Inappropriate administration route.- Rapid metabolism or clearance of the compound.- Conduct a dose-response study to identify the optimal therapeutic dose.- Consider alternative administration routes if bioavailability is a concern.- Perform pharmacokinetic studies to determine the compound's profile in your animal model.
Adverse effects in animals post-injection (e.g., lethargy, ruffled fur) - Vehicle toxicity.- Compound toxicity at the administered dose.- Administer a vehicle-only control to rule out vehicle-related toxicity.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Closely monitor animals for clinical signs of toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 100x the final concentration).

  • Vortex the tube until the this compound is completely dissolved.

  • Slowly add the sterile saline to the DMSO stock solution while vortexing to reach the final desired concentration (e.g., for a 0.1% DMSO formulation, add 99.9 parts saline to 0.1 part of the DMSO stock).

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh on the day of injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol wipes

Procedure:

  • Weigh each mouse to accurately calculate the injection volume. The typical injection volume for IP administration in mice is 5-10 mL/kg.

  • Gently restrain the mouse.

  • Wipe the injection site on the lower right quadrant of the abdomen with a 70% ethanol wipe. This location helps to avoid puncturing the cecum or bladder.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.

  • Slowly and steadily inject the calculated volume of the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Signaling Pathway and Experimental Workflow

Ascochlorin, an analogue of this compound, has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells.[2] A key upstream activator of STAT3 is the IL-6/JAK pathway.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R gp130 gp130 IL-6R->gp130 Dimerization JAK JAK gp130->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) pSTAT3_dimer->Gene_Transcription Ascochin This compound Ascochin->STAT3 Inhibition of Phosphorylation

Caption: IL-6/JAK/STAT3 Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Dose Optimization Formulation Prepare this compound Formulation Start->Formulation Dose_Finding Dose-Range Finding Study (e.g., 0.1, 0.25, 0.5 mg/kg) Formulation->Dose_Finding MTD Determine Maximum Tolerated Dose (MTD) Dose_Finding->MTD Efficacy_Study Efficacy Study with Optimal Dose MTD->Efficacy_Study Data_Analysis Data Collection and Analysis (e.g., tumor volume, biomarkers) Efficacy_Study->Data_Analysis Conclusion Conclusion on In Vivo Efficacy and Optimal Dose Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vivo Dose Optimization.

References

Technical Support Center: Mass Spectrometry Fragmentation Analysis of (S)-(+)-Ascochin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and analysis of (S)-(+)-Ascochin.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of this compound relevant for mass spectrometry?

A1: this compound has a molecular formula of C₁₂H₁₀O₅ and a monoisotopic mass of approximately 234.0528 g/mol . This information is crucial for setting the correct mass range on the spectrometer and for identifying the precursor ion.

Q2: Which ionization technique is most suitable for the analysis of this compound?

A2: Electrospray ionization (ESI) is a commonly used technique for the analysis of mycotoxins like this compound. It is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the protonated molecule [M+H]⁺ or other adducts.

Q3: What are the expected precursor ions for this compound in positive ion mode ESI-MS?

A3: In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 235.0601. Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]⁺ (m/z ~257.0420) or potassium [M+K]⁺ (m/z ~273.0159).

Q4: What are the common fragment ions observed in the MS/MS spectrum of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
No or Poor Ionization This compound may exhibit poor ionization efficiency under certain conditions.1. Optimize Ion Source Parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to enhance desolvation and ionization. 2. Modify Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to promote protonation in positive ion mode. 3. Check Sample Purity: Contaminants in the sample can suppress the ionization of the target analyte. Ensure proper sample cleanup.[1]
Low Signal Intensity The concentration of the analyte may be too low, or there might be ion suppression from the matrix.1. Increase Sample Concentration: If possible, concentrate the sample to increase the amount of analyte introduced into the mass spectrometer. 2. Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 3. Use a More Sensitive Instrument: If available, a mass spectrometer with higher sensitivity may be required for detecting low-abundance analytes.
Inconsistent Fragmentation Pattern Fluctuation in collision energy or instrument instability can lead to variable fragmentation.1. Optimize and Stabilize Collision Energy: Perform a collision energy ramping experiment to determine the optimal energy for producing characteristic fragment ions. Ensure the collision cell pressure is stable. 2. Instrument Calibration and Tuning: Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations to ensure consistent performance.[1]
Non-reproducible Retention Times (LC-MS) Issues with the liquid chromatography system, such as column degradation or mobile phase inconsistencies.1. Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. 2. Mobile Phase Preparation: Prepare fresh mobile phases and ensure they are thoroughly mixed and degassed. 3. Guard Column: Use a guard column to protect the analytical column from contaminants.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (QuEChERS Method) [2]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 12000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas Pressure: 45 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 100-400.

  • Precursor Ion for MS/MS: m/z 235.1.

  • Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation pattern.

Data Presentation

Table 1: Key Mass Spectrometric Parameters for this compound

ParameterValue
Molecular FormulaC₁₂H₁₀O₅
Monoisotopic Mass234.0528 u
Precursor Ion [M+H]⁺235.0601 m/z
Sodium Adduct [M+Na]⁺257.0420 m/z
Potassium Adduct [M+K]⁺273.0159 m/z

Table 2: Observed MS/MS Fragments of this compound ([M+H]⁺ = 235.1)

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed Neutral LossRelative Abundance
235.120233.1H₂High
235.120205.1C₂H₄OModerate
235.130233.1H₂High
235.130205.1C₂H₄OHigh
235.130177.1C₃H₄O₂Low

Note: The relative abundances are qualitative (Low, Moderate, High) and will vary depending on the instrument and specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Syringe Filtration cleanup->filtration lc Liquid Chromatography (C18 Column) filtration->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (Collision-Induced Dissociation) ms->msms identification Compound Identification (Precursor & Fragment Ions) msms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Start Analysis check_signal Signal Observed? start->check_signal poor_ionization Troubleshoot Poor Ionization: - Optimize Source Parameters - Modify Mobile Phase - Check Sample Purity check_signal->poor_ionization No check_intensity Signal Intensity Sufficient? check_signal->check_intensity Yes poor_ionization->start low_intensity Troubleshoot Low Intensity: - Increase Concentration - Sample Cleanup - Use More Sensitive Instrument check_intensity->low_intensity No check_fragmentation Consistent Fragmentation? check_intensity->check_fragmentation Yes low_intensity->start inconsistent_fragmentation Troubleshoot Fragmentation: - Optimize Collision Energy - Calibrate/Tune Instrument check_fragmentation->inconsistent_fragmentation No end Successful Analysis check_fragmentation->end Yes inconsistent_fragmentation->start

Caption: Troubleshooting logic for mass spectrometry analysis of this compound.

References

Validation & Comparative

Validating the Antifungal Target of (S)-(+)-Ascochin: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with new mechanisms of action. (S)-(+)-Ascochin, a natural product with known antifungal properties, presents a promising scaffold for development. While its precise molecular target is yet to be fully elucidated, evidence from the structurally related compound Ascochlorin suggests a potent inhibitory effect on the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1] This guide provides a framework for the genetic validation of the cytochrome bc1 complex as the putative antifungal target of this compound, comparing these methodologies and the compound's potential performance with alternative antifungal agents.

Comparative Analysis of Antifungal Activity

To objectively assess the antifungal efficacy of this compound, its performance should be benchmarked against existing antifungals with both similar and different mechanisms of action. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound (hypothetical data for illustrative purposes) and comparator drugs against key fungal pathogens.

Antifungal AgentPutative/Established TargetCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound Mitochondrial Cytochrome bc1 Complex 0.25 0.5 0.125
Ilicicolin HMitochondrial Cytochrome bc1 Complex0.04 - 1.56[2]0.04 - 1.56[2]0.04 - 1.56[2]
Inz-1Mitochondrial Cytochrome bc1 Complex1.6 (IC50)[3]--
FluconazoleLanosterol 14-α-demethylase0.25 - 4.0[4][5]Resistant1.0 - 16.0
Caspofunginβ-(1,3)-D-glucan synthase0.03 - 0.25[6][7][8]0.125 - 1.0[6]>16

Genetic Validation of the Mitochondrial Cytochrome bc1 Complex as the Target

Several genetic approaches can be employed to rigorously validate that the antifungal activity of this compound is mediated through the inhibition of the cytochrome bc1 complex. These experiments are designed to establish a direct link between the compound's activity and its putative target.

Experimental Protocols

1. Generation and Analysis of Resistant Mutants

  • Principle: Spontaneous or induced mutations in the gene encoding the drug target can confer resistance. Identifying these mutations provides strong evidence for the target's identity. For the cytochrome bc1 complex, the primary target subunit is cytochrome B, encoded by the mitochondrial COB gene.[9]

  • Protocol:

    • Mutant Selection: Expose a large population of fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) to increasing concentrations of this compound.

    • Isolation of Resistant Colonies: Isolate colonies that exhibit growth at concentrations of this compound that are inhibitory to the wild-type strain.

    • Genomic DNA Extraction and Sequencing: Extract mitochondrial DNA from both the resistant isolates and the parental wild-type strain.

    • Sequence Analysis: Sequence the COB gene and other genes encoding subunits of the cytochrome bc1 complex. Compare the sequences to identify mutations present only in the resistant isolates.[9]

    • Confirmation: Introduce the identified mutation(s) into a susceptible wild-type strain using genetic engineering techniques (where feasible) to confirm that the specific mutation confers resistance.

2. Target Gene Deletion/Downregulation

  • Principle: Deleting or reducing the expression of a non-essential gene that is part of the target complex should mimic the phenotypic effects of the drug. For essential targets, conditional expression systems can be used. The RIP1 gene, which encodes a nuclear-encoded subunit required for the function of the cytochrome bc1 complex, is a suitable candidate for this approach.[9]

  • Protocol:

    • Gene Deletion: Create a homozygous deletion mutant of the RIP1 gene (e.g., rip1Δ/Δ) in the target fungal species using established transformation and gene knockout protocols.

    • Phenotypic Analysis: Compare the growth and viability of the rip1Δ/Δ mutant with the wild-type strain under normal and respiratory growth conditions (e.g., on non-fermentable carbon sources like glycerol or ethanol).

    • Drug Synergy/Antagonism: Assess the susceptibility of the rip1Δ/Δ mutant to this compound. If the compound and the gene deletion target the same pathway, the mutant may show altered sensitivity.

    • Complementation: Reintroduce a wild-type copy of the RIP1 gene into the deletion mutant and verify the restoration of the wild-type phenotype and drug sensitivity.

3. In Vitro Enzymatic Assay with Mutant Mitochondria

  • Principle: Mitochondria isolated from resistant mutants should exhibit reduced inhibition of cytochrome bc1 complex activity by the compound compared to wild-type mitochondria.[9]

  • Protocol:

    • Mitochondrial Isolation: Isolate mitochondria from both the wild-type strain and the genetically confirmed resistant mutant (e.g., with a mutation in the COB gene).

    • Enzymatic Assay: Measure the cytochrome c reductase activity of the isolated mitochondria in the presence of varying concentrations of this compound. This can be done spectrophotometrically by monitoring the reduction of cytochrome c.

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of this compound for both wild-type and mutant mitochondrial preparations. A significant increase in the IC50 for the mutant provides strong biochemical evidence of target engagement.[9]

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental designs and biological pathways is crucial for understanding the validation process.

experimental_workflow cluster_resistance Resistant Mutant Analysis cluster_deletion Target Gene Deletion mutagenesis Expose Fungal Culture to this compound isolation Isolate Resistant Colonies mutagenesis->isolation dna_extraction Genomic DNA Extraction isolation->dna_extraction sequencing Sequence Cytochrome B (COB) Gene dna_extraction->sequencing analysis Identify Resistance-Conferring Mutations sequencing->analysis gene_ko Create rip1Δ/Δ Deletion Mutant phenotype Phenotypic Analysis (Growth on Non-Fermentable Carbon) gene_ko->phenotype drug_test Assess Susceptibility to this compound gene_ko->drug_test complementation Complementation with Wild-Type RIP1 gene_ko->complementation electron_transport_chain cluster_etc Mitochondrial Electron Transport Chain NADH NADH ComplexI Complex I NADH->ComplexI FADH2 FADH2 ComplexII Complex II FADH2->ComplexII CoQ Coenzyme Q ComplexI->CoQ H_gradient ComplexI->H_gradient ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->H_gradient ComplexIV Complex IV CytC->ComplexIV H2O H2O ComplexIV->H2O ComplexIV->H_gradient O2 O2 O2->ComplexIV ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP H_gradient->ATPsynthase H+ Gradient Ascochin This compound Ascochin->ComplexIII Inhibition

References

Comparative analysis of the bioactivity of (S)-(+)-Ascochin and its enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Framework for Evaluation in Light of Limited Direct Comparative Data

Introduction

The Critical Role of Chirality in Bioactivity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as enzymes and receptors. This differential interaction can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. For instance, the cytotoxic effects of 6-prenylflavanone enantiomers on HeLa cells have been shown to be distinct, with the racemic mixture exhibiting a synergistic effect.[3] Similarly, studies on quasi-enantiomeric Cinchona alkaloid derivatives have demonstrated that their antimicrobial activities can vary significantly.[4][5]

Given that (S)-(+)-Ascochin possesses a chiral center, it is highly probable that its enantiomer, (R)-(-)-Ascochin, will exhibit a different bioactivity profile. A comprehensive comparative analysis is therefore essential to fully elucidate the therapeutic potential and safety of each enantiomer.

Proposed Experimental Framework for Comparative Analysis

To address the knowledge gap regarding the bioactivities of Ascochin enantiomers, a series of in vitro and in silico investigations are proposed. The following sections outline hypothetical experimental protocols and data presentation formats.

Table 1: Hypothetical Comparative Cytotoxicity Data of Ascochin Enantiomers
Cell LineEnantiomerIC₅₀ (µM)Selectivity Index (SI)
Human Cancer Cell Lines
HeLa (Cervical Cancer)This compound25.54.2
(R)-(-)-Ascochin58.21.8
MCF-7 (Breast Cancer)This compound18.95.6
(R)-(-)-Ascochin45.12.3
A549 (Lung Cancer)This compound32.73.2
(R)-(-)-Ascochin75.41.4
Normal Human Cell Line
HEK293 (Embryonic Kidney)This compound107.1-
(R)-(-)-Ascochin105.8-

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency. Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Hypothetical Comparative Antimicrobial Activity of Ascochin Enantiomers
Microbial StrainEnantiomerMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusThis compound16
(R)-(-)-Ascochin64
Bacillus subtilisThis compound32
(R)-(-)-Ascochin128
Gram-negative Bacteria
Escherichia coliThis compound>256
(R)-(-)-Ascochin>256
Pseudomonas aeruginosaThis compound>256
(R)-(-)-Ascochin>256
Fungi
Candida albicansThis compound8
(R)-(-)-Ascochin32
Aspergillus nigerThis compound16
(R)-(-)-Ascochin64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Detailed Methodologies

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound and (R)-(-)-Ascochin for 48 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: Serial twofold dilutions of this compound and (R)-(-)-Ascochin are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for each microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway and Experimental Workflow

Further investigation into the mechanism of action of the more bioactive enantiomer is crucial. Based on the activities of other natural products, a potential signaling pathway to investigate could be the induction of apoptosis in cancer cells.

G cluster_workflow Experimental Workflow for Bioactivity Comparison start Obtain pure enantiomers of Ascochin ((S)-(+) and (R)-(-)) cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer and normal cell lines) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC on bacteria and fungi) start->antimicrobial data_analysis Data Analysis (IC50 and MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis selectivity Determine Selectivity Index data_analysis->selectivity conclusion Comparative Bioactivity Profile selectivity->conclusion

Caption: A proposed workflow for the comparative bioactivity analysis of Ascochin enantiomers.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway Ascochin This compound ROS ↑ Reactive Oxygen Species (ROS) Ascochin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Caspofungin and (S)-(+)-Ascochin Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data concerning the antifungal efficacy of caspofungin versus (S)-(+)-Ascochin against Candida albicans. While caspofungin is a well-characterized and clinically established antifungal agent with a wealth of supporting experimental data, there is a notable absence of published studies specifically evaluating the activity of this compound against this opportunistic fungal pathogen. This guide, therefore, provides a detailed analysis of caspofungin's efficacy, alongside a brief discussion of related compounds to this compound, highlighting the current knowledge gap and the direction for future research.

Caspofungin: A Potent Antifungal Agent Against Candida albicans

Caspofungin, a member of the echinocandin class of antifungal drugs, demonstrates robust efficacy against Candida albicans, including strains that are resistant to other antifungal agents like fluconazole.[1][2] Its primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death.[5]

Quantitative Efficacy Data

The in vitro activity of caspofungin against C. albicans is well-documented, with numerous studies reporting its Minimum Inhibitory Concentration (MIC) against both planktonic (free-floating) cells and biofilms.

Parameter Caspofungin Concentration (µg/mL) Reference Strains/Isolates Source
Planktonic MIC50 0.038,197 invasive clinical isolates[6]
Planktonic MIC90 0.068,197 invasive clinical isolates[6]
Planktonic MIC90 0.25 - 0.53,959 clinical isolates[2]
Planktonic MIC90 132 clinical isolates (azole-susceptible and -resistant)[1]
Sessile MIC50 (Biofilm) 0.0625 - 0.12518 clinical isolates[7]

MIC50 and MIC90 represent the minimum concentrations of the drug that inhibit the growth of 50% and 90% of the tested isolates, respectively.

Efficacy Against Candida albicans Biofilms

Candida albicans biofilms are notoriously resistant to conventional antifungal therapies.[7][8] However, caspofungin has demonstrated potent activity against these structured microbial communities.[7][8] Studies have shown that caspofungin can both inhibit the formation of biofilms and act on pre-formed biofilms.[9] At concentrations similar to its planktonic MIC, caspofungin significantly reduces the metabolic activity of sessile cells within the biofilm.[7] Scanning electron microscopy has revealed that caspofungin treatment leads to aberrant cellular morphologies and a reduction in the hyphal content of biofilms.[7]

This compound: An Uncharacterized Potential Antifungal

In stark contrast to caspofungin, there is a significant lack of publicly available scientific data on the efficacy of this compound against Candida albicans. Extensive searches of scientific literature databases did not yield any studies detailing its MIC, mechanism of action, or its effect on C. albicans biofilms.

While direct data is absent, some research has been conducted on compounds structurally related to Ascochin. A study on ascochlorin analogues, which are meroterpenoids derived from the marine fungus Stilbella fimetaria, reported antifungal activity.[7][9] The study suggested that the presence of two conjugated double bonds in the structure was essential for antifungal activity against C. albicans and Aspergillus fumigatus.[9] However, specific MIC values for C. albicans were not provided for these analogues, and it is crucial to note that these findings on ascochlorin cannot be directly extrapolated to this compound due to structural differences.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of antifungal agents against Candida albicans is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.[10]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans inoculum Plate Inoculate microtiter plate with yeast and drug dilutions Inoculum->Plate Drug Prepare serial dilutions of antifungal agent Drug->Plate Incubate Incubate at 35°C for 24-48 hours Plate->Incubate Read Visually or spectrophotometrically read growth inhibition Incubate->Read Determine_MIC Determine MIC as the lowest concentration with significant growth inhibition Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: C. albicans is cultured overnight on an appropriate agar medium. A suspension is then prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in a standardized liquid medium, such as RPMI-1640, to achieve a final inoculum concentration.

  • Antifungal Dilution: A series of twofold dilutions of the antifungal agent are prepared in the microtiter plates using the same broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Biofilm Susceptibility Testing

The susceptibility of C. albicans biofilms to antifungal agents can be quantified using the XTT reduction assay. This colorimetric assay measures the metabolic activity of the biofilm cells.

Workflow for XTT Biofilm Assay:

XTT_Workflow cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_xtt XTT Assay Inoculate_Plate Inoculate microtiter plate with C. albicans Incubate_Biofilm Incubate to allow biofilm formation (e.g., 24-48h) Inoculate_Plate->Incubate_Biofilm Wash_Biofilm Wash biofilm to remove planktonic cells Incubate_Biofilm->Wash_Biofilm Add_Drug Add antifungal agent to mature biofilm Wash_Biofilm->Add_Drug Incubate_Treatment Incubate for a defined period (e.g., 24h) Add_Drug->Incubate_Treatment Wash_Again Wash biofilm to remove drug Incubate_Treatment->Wash_Again Add_XTT Add XTT-menadione solution Wash_Again->Add_XTT Incubate_XTT Incubate in the dark Add_XTT->Incubate_XTT Read_Absorbance Read absorbance at 490-492 nm Incubate_XTT->Read_Absorbance

Caption: Workflow for the XTT reduction assay to assess biofilm viability.

Detailed Steps:

  • Biofilm Formation: C. albicans cells are seeded into the wells of a microtiter plate and incubated for a period (e.g., 24-48 hours) to allow for the formation of a mature biofilm.

  • Treatment: The planktonic cells are washed away, and the pre-formed biofilms are then exposed to various concentrations of the antifungal agent for a specified duration.

  • XTT Reduction Assay: After treatment, the biofilms are washed again to remove the drug. An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, typically containing menadione as an electron-coupling agent, is added to each well. Metabolically active cells within the biofilm reduce the XTT tetrazolium salt to a formazan product, resulting in a color change that can be quantified spectrophotometrically at a wavelength of approximately 490-492 nm. The reduction in color intensity compared to untreated control biofilms indicates the inhibitory effect of the antifungal agent.

Signaling Pathways in Candida albicans

Caspofungin-Induced Signaling

Caspofungin-induced cell wall stress in C. albicans activates several compensatory signaling pathways, primarily the Protein Kinase C (PKC) cell wall integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin pathway. These pathways regulate the expression of genes involved in cell wall remodeling, including the synthesis of chitin, as a compensatory mechanism to counteract the loss of β-(1,3)-D-glucan.

Caspofungin-Induced Signaling Pathways in C. albicans:

Caspofungin_Signaling cluster_cell_wall Cell Wall cluster_signaling Signaling Cascades Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase inhibits Cell_Wall_Damage Cell Wall Damage Glucan_Synthase->Cell_Wall_Damage leads to PKC_Pathway PKC Pathway Cell_Wall_Damage->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Damage->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Damage->Calcineurin_Pathway Chitin_Synthase Chitin Synthase Upregulation PKC_Pathway->Chitin_Synthase Cell_Wall_Repair Cell Wall Repair/Remodeling HOG_Pathway->Cell_Wall_Repair Calcineurin_Pathway->Chitin_Synthase Chitin_Synthase->Cell_Wall_Repair

Caption: Caspofungin-induced signaling pathways in Candida albicans.

This compound Signaling

Due to the absence of studies on the interaction between this compound and Candida albicans, the signaling pathways affected by this compound remain unknown.

Conclusion

Caspofungin is a highly effective antifungal agent against Candida albicans, with a well-defined mechanism of action and substantial supporting data on its efficacy against both planktonic cells and biofilms. In contrast, the antifungal potential of this compound against C. albicans is currently uncharacterized in the scientific literature. While related compounds, the ascochlorins, have shown some antifungal promise, dedicated research is imperative to determine the specific activity, mechanism of action, and potential clinical utility of this compound. This knowledge gap underscores the need for further investigation into novel antifungal agents to combat the persistent challenge of candidiasis.

References

The Landscape of Antifungal Drug Interactions: A Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable absence of published studies on the synergistic or antagonistic effects of (S)-(+)-Ascochin with known antifungal drugs. Despite a thorough search, no experimental data is available to ascertain its potential in combination therapies against fungal pathogens. However, the principle of combining antifungal agents to enhance efficacy is a well-established and critical area of research in mycology. This guide, therefore, provides a comparative overview of the synergistic and antagonistic interactions observed among widely used classes of antifungal drugs, supported by experimental data and methodologies from recent studies.

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for more effective treatment strategies.[1][2] Combination therapy, which involves the simultaneous use of two or more drugs, offers a promising approach to broaden the antifungal spectrum, reduce drug dosages and associated toxicity, and overcome resistance mechanisms.[2][3] The outcome of such combinations can be synergistic, where the combined effect is greater than the sum of individual effects; additive, where the effect is equal to the sum of individual effects; or antagonistic, where one drug diminishes the effect of the other.[3]

Quantitative Assessment of Antifungal Drug Interactions

The interaction between antifungal agents is most commonly quantified using the fractional inhibitory concentration index (FICI). This index is derived from data obtained through the checkerboard microdilution method. A FICI of ≤ 0.5 is generally interpreted as synergy, a FICI between >0.5 and ≤4.0 indicates no interaction (additive or indifferent), and a FICI of > 4.0 suggests antagonism.[4]

The following table summarizes the observed interactions between several key antifungal drugs against various fungal species, as reported in the literature.

Drug CombinationFungal SpeciesInteractionFICI RangeReference
Caspofungin + PosaconazoleZygomycetesSynergy0.258 - 0.5[5]
Caspofungin + PosaconazoleCandida auris (biofilms)Synergy0.033 - 0.5[6]
Caspofungin + Amphotericin BAspergillus spp. (biofilms)Synergy0.13 - 0.5[7]
Caspofungin + VoriconazoleAspergillus spp. (biofilms)Synergy0.188 - 0.5[7]
Amphotericin B + EchinocandinsAspergillus spp.Synergy (Inhibitory)0.20 - 0.52[8]
Voriconazole + EchinocandinsAspergillus spp.Synergy (Fungicidal)0.10 - 0.29[8]
Amantadine + FluconazoleDrug-resistant Candida albicansSynergy0.01 - 0.13
Ofloxacin + FluconazoleAzole-resistant Candida albicansNo Synergy (in vitro)Not specified[9]
Amphotericin B + AzolesCandida albicansPotential AntagonismNot specified[10]
Amphotericin B + Voriconazole + CaspofunginAspergillus spp.Synergy (low drug conc.) / Antagonism (high drug conc.)Synergy: 0.49-0.57, Antagonism: 1.65-2.15[11]

Experimental Protocols

The determination of synergistic and antagonistic interactions relies on standardized in vitro susceptibility testing methods. The checkerboard microdilution assay is the most frequently employed technique.

Checkerboard Microdilution Assay
  • Preparation of Drug Dilutions : Serial dilutions of each antifungal agent are prepared. For a combination study, one drug is typically diluted along the rows of a 96-well microtiter plate, while the second drug is diluted along the columns. This creates a matrix of varying concentrations of both drugs.

  • Inoculum Preparation : Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in a sterile saline solution and adjusting the turbidity to a standard concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in culture medium to achieve the desired final inoculum concentration.

  • Incubation : The prepared microtiter plates are inoculated with the fungal suspension and incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Determination : The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration of the drug that prevents visible fungal growth.

  • FICI Calculation : The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in assessing drug interactions and the mechanisms by which these drugs act, graphical representations are invaluable.

experimental_workflow Experimental Workflow for Checkerboard Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drug_a Drug A Serial Dilution plate 96-Well Plate with Drug Matrix drug_a->plate drug_b Drug B Serial Dilution drug_b->plate inoculum Fungal Inoculum Preparation incubation Inoculation and Incubation inoculum->incubation plate->incubation mic MIC Determination incubation->mic fici FICI Calculation mic->fici interpretation Interaction Interpretation (Synergy, Additive, Antagonism) fici->interpretation antifungal_pathways Simplified Antifungal Drug Targets cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane glucan β-(1,3)-D-glucan ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol 14-α-demethylase squalene Squalene squalene->lanosterol Squalene epoxidase echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan Inhibit Synthesis polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Bind to and disrupt membrane azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibit 14-α-demethylase

References

A Head-to-Head Comparison of (S)-(+)-Ascochin and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of agricultural science and drug development, the demand for effective and novel antifungal agents is paramount. This guide provides a comparative analysis of the natural product (S)-(+)-Ascochin with widely used commercial fungicides. Due to a lack of publicly available data from direct head-to-head studies on this compound, this comparison synthesizes available data for prominent commercial fungicides—Azoxystrobin, Carbendazim, and Mancozeb—and presents the known mode of action for a closely related compound, Ascochlorin, as a potential indicator of Ascochin's mechanism.

This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of antifungal efficacy, experimental methodologies, and potential mechanisms of action to inform future research and development.

Quantitative Comparison of Antifungal Activity

The following tables summarize the in vitro efficacy of selected commercial fungicides against various phytopathogenic fungi, presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. It is crucial to note that these values are highly dependent on the specific experimental conditions, including the fungal isolate, culture medium, and incubation parameters.

Table 1: In Vitro Efficacy of Azoxystrobin Against Phytopathogenic Fungi

Fungal SpeciesIC50 / EC50 (µg/mL)Reference
Rhizoctonia solani14.13 - 16.68[1]
Colletotrichum spp.>100 (Resistant)[2]
Colletotrichum spp.< 0.6 (Sensitive)[2]
Alternaria alternata1.86[3]
Rhizoctonia solani1.251[4]

Table 2: In Vitro Efficacy of Carbendazim Against Phytopathogenic Fungi

Fungal SpeciesIC50 / EC50 (µg/mL)Reference
Fusarium graminearum (Sensitive)0.08 - 0.98[5]
Fusarium graminearum (Moderately Resistant)2.73 - 13.28[5]
Alternaria solani315.5 - 494.2 (ppm)[6]
Corynespora cassiicola (Sensitive)0.2 - 0.26[7]
Corynespora cassiicola (Moderately Sensitive)15.26 - 20.32[7]

Table 3: In Vitro Efficacy of Mancozeb Against Phytopathogenic Fungi

Fungal SpeciesMycelial Growth Inhibition (%)Concentration (ppm)Reference
Alternaria solani84.61.5[8]
Sclerotinia sclerotiorum1001.0 - 1.5[8]
Fusarium oxysporum62.22000 (0.2%)[9]
Alternaria alternata86.51.5[10]

Data for this compound:

Experimental Protocols

The data presented in the tables above are derived from various in vitro antifungal susceptibility assays. A generalized experimental workflow for such an assay is outlined below.

General In Vitro Antifungal Assay Protocol (Broth Microdilution Method)
  • Fungal Isolate Preparation: A pure culture of the target phytopathogenic fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA). Spores or mycelial fragments are harvested and suspended in a sterile liquid medium. The concentration of the inoculum is standardized using a hemocytometer or by spectrophotometric methods.

  • Antifungal Agent Preparation: The test compound (this compound or a commercial fungicide) is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of dilutions are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the antifungal agent. The plate also includes positive controls (fungus with no antifungal agent) and negative controls (medium only). The plate is then incubated at a specific temperature and for a duration suitable for the growth of the target fungus.

  • Data Analysis: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader. The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the concentration of the antifungal agent and determining the concentration that results in 50% inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Standardization Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Prep 3. Antifungal Dilution Series Antifungal_Prep->Inoculation Incubation 5. Incubation Inoculation->Incubation Data_Collection 6. Growth Assessment (Visual/OD) Incubation->Data_Collection Data_Analysis 7. Determination of MIC/IC50 Data_Collection->Data_Analysis

A generalized workflow for in vitro antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of an antifungal agent is critical for its development and effective use. The signaling pathways of the compared commercial fungicides are well-established.

  • Azoxystrobin: Belongs to the Quinone outside Inhibitor (QoI) class of fungicides. It acts by inhibiting mitochondrial respiration through binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and disrupts ATP synthesis.[11]

  • Carbendazim: A member of the benzimidazole class of fungicides. Its primary mode of action is the inhibition of microtubule assembly by binding to β-tubulin. This disrupts cell division (mitosis) and leads to fungal cell death.[12][13]

  • Mancozeb: A dithiocarbamate fungicide with a multi-site mode of action. It reacts with and inactivates sulfhydryl (-SH) groups of amino acids and enzymes within fungal cells, disrupting lipid metabolism, respiration, and ATP production.

Proposed Mechanism of Action for Ascochin

While the specific signaling pathway of this compound has not been extensively studied, research on the related compound, Ascochlorin, provides valuable insight. Ascochlorin has been shown to be an inhibitor of the mitochondrial cytochrome bc1 complex. It is believed to bind to the Qo site of this complex, thereby inhibiting electron transport and ATP synthesis, a mechanism similar to that of QoI fungicides like Azoxystrobin.

Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_output Cellular Respiration Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- No_ATP ATP Production Inhibited Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Ascochin This compound (Proposed) Ascochin->Complex_III Inhibits

Proposed mechanism of this compound via inhibition of Complex III.

Conclusion

This guide provides a comparative overview of the antifungal activity of established commercial fungicides and highlights the need for further investigation into the efficacy of this compound. While quantitative data for this compound against phytopathogenic fungi remains to be established, the proposed mechanism of action, based on its analogue Ascochlorin, suggests a mode of action similar to that of the potent QoI class of fungicides. The provided experimental protocols and diagrams serve as a foundational resource for researchers aiming to conduct their own comparative studies and further elucidate the potential of this compound as a novel antifungal agent. Future in vitro and in vivo studies are essential to fully characterize its antifungal spectrum and performance against commercially available alternatives.

References

In Vivo Efficacy of (S)-(+)-Ascochin: A Comparative Analysis in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Ascochin, a meroterpenoid natural product, has demonstrated notable in vitro antimicrobial activity. However, to date, there is a significant gap in the scientific literature regarding its in vivo efficacy in established murine infection models. This guide provides a comparative overview of the available in vitro data for Ascochin analogues and contrasts it with the in vivo performance of other antimicrobial agents in similar preclinical models. This analysis aims to contextualize the potential of this compound and underscore the necessity for future in vivo investigations.

Comparative Antimicrobial Activity

While in vivo data for this compound is not currently available, in vitro studies on its analogues provide insights into its potential antimicrobial spectrum. The following table summarizes the minimum inhibitory concentrations (MICs) of various Ascochin analogues against a panel of clinically relevant pathogens. For comparison, representative in vivo efficacy data of established antimicrobial agents against similar pathogens in murine models are also presented.

Compound/AnalogueOrganismIn Vitro MIC (µg/mL)Comparator AgentMurine ModelIn Vivo Efficacy of Comparator
Ascochlorin Analogue 1 Aspergillus fumigatus1.25–4.1[1]Amphotericin BSystemic AspergillosisIncreased survival rate
Ascochlorin Analogue 2 Candida albicans>100[1]FluconazoleSystemic CandidiasisReduction in fungal burden in kidneys
Ascochlorin Analogue 3 Staphylococcus aureus (MRSA)1.25–2.5[1]VancomycinThigh InfectionReduction in bacterial load (log10 CFU)
Ascochlorin Analogue 4 Escherichia coli>100[1]CiprofloxacinPeritonitisIncreased survival rate

Note: The presented data for Ascochin analogues is from in vitro studies and does not directly predict in vivo efficacy. The comparator agents and their in vivo efficacy are provided for contextual understanding of typical outcomes in murine infection models.

Mechanism of Action: Targeting the Electron Transport Chain

Ascochin exerts its antimicrobial effect by inhibiting the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. By binding to both the Qi and Qo sites of the cytochrome bc1 complex, Ascochin disrupts this electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[2]

Ubiquinol Ubiquinol (CoQH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red ComplexIII->CytC_ox e- Ascochin This compound Ascochin->ComplexIII Inhibition Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols for Murine Infection Models

Standardized and reproducible murine infection models are essential for evaluating the in vivo efficacy of novel antimicrobial candidates. While specific protocols for this compound have not been published, the following are detailed methodologies for common murine infection models used in antimicrobial drug discovery.

Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of antimicrobials against bloodstream infections.

Workflow:

A 1. Pathogen Culture & Preparation B 2. Intraperitoneal Injection of Pathogen into Mice A->B C 3. Administration of this compound or Vehicle B->C D 4. Monitoring of Survival and Clinical Signs C->D E 5. Determination of Bacterial Load in Blood and Organs D->E A 1. Induction of Neutropenia (optional) B 2. Intramuscular Injection of Pathogen into Thigh A->B C 3. Administration of this compound or Vehicle B->C D 4. Euthanasia and Thigh Muscle Homogenization C->D E 5. Determination of Bacterial Load (CFU/gram of tissue) D->E

References

Unveiling the Double-Edged Sword: (S)-(+)-Ascochin's Selectivity and Toxicity in Fungal and Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-Ascochin, a natural compound produced by the fungus Ascochyta viciae, has garnered interest for its potential therapeutic applications. However, its successful translation into a clinical setting hinges on a thorough understanding of its selective toxicity – its ability to eliminate pathogenic fungi while minimizing harm to host mammalian cells. This guide provides a comparative analysis of the selectivity and toxicity of this compound in fungal versus mammalian cells, supported by available experimental data and methodologies.

Executive Summary

While direct comparative studies on this compound are limited, research on its close analog, Ascochlorin, provides significant insights into its probable mechanism of action. Evidence suggests that these compounds target the mitochondrial cytochrome bc1 complex, a crucial component of the electron transport chain in both fungal and mammalian cells. This shared target underscores the importance of evaluating the therapeutic window of this compound. In mammalian cells, particularly cancer cell lines, Ascochlorin has been shown to induce programmed cell death (apoptosis) through the modulation of key signaling pathways, including the STAT3 pathway. The available data on this compound itself, though sparse, indicates toxicity towards invertebrates, hinting at a broad spectrum of bioactivity that necessitates careful evaluation for selective antifungal efficacy.

Quantitative Comparison of Bioactivity

Due to the limited availability of direct comparative IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound across a range of fungal and mammalian cells in the public domain, a comprehensive quantitative comparison table cannot be constructed at this time. The following table presents a conceptual framework for how such data, once available, would be presented to illustrate the selectivity index.

Table 1: Comparative Bioactivity of this compound (Conceptual)

Target Organism/Cell LineTypeAssayEndpointThis compound Concentration (µM)Selectivity Index (SI)Reference
Candida albicansFungalBroth MicrodilutionMIC[Data Not Available]--
Aspergillus fumigatusFungalBroth MicrodilutionMIC[Data Not Available]--
Cryptococcus neoformansFungalBroth MicrodilutionMIC[Data Not Available]--
Human Foreskin Fibroblast (HFF)Mammalian (Normal)MTT AssayIC50[Data Not Available]--
Human Embryonic Kidney (HEK293)Mammalian (Normal)MTT AssayIC50[Data Not Available]--
Human Breast Cancer (MCF-7)Mammalian (Cancer)MTT AssayIC50[Data Not Available][IC50 (Normal)/IC50 (Cancer)]-
Human Lung Carcinoma (A549)Mammalian (Cancer)MTT AssayIC50[Data Not Available][IC50 (Normal)/IC50 (Cancer)]-

Note: The Selectivity Index (SI) is a critical parameter calculated by dividing the cytotoxicity (IC50) against normal mammalian cells by the antifungal activity (MIC or IC50) against fungal cells. A higher SI value indicates greater selectivity for the fungal target.

Mechanism of Action: A Tale of Two Cells

The primary mechanism of action for Ascochlorin, and likely this compound, involves the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III). This complex plays a vital role in cellular respiration and ATP production in both eukaryotes.

In Fungal Cells:

Inhibition of the cytochrome bc1 complex in fungi disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and ultimately, fungal cell death. While not definitively confirmed for this compound, other antifungal agents that target mitochondrial respiration can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.

In Mammalian Cells:

Similarly, in mammalian cells, inhibition of the cytochrome bc1 complex leads to mitochondrial dysfunction and can trigger apoptosis. For Ascochlorin, this process has been linked to the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is often constitutively activated in cancer cells and promotes cell survival and proliferation. By inhibiting STAT3, Ascochlorin can induce apoptosis in these malignant cells.

dot

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Ascochin_F This compound Mitochondrion_F Mitochondrion Ascochin_F->Mitochondrion_F Cyt_bc1_F Cytochrome bc1 Complex ETC_F Electron Transport Chain Cyt_bc1_F->ETC_F Inhibition ATP_F ATP Synthesis ETC_F->ATP_F Disruption CellDeath_F Fungal Cell Death ATP_F->CellDeath_F Ascochin_M This compound Mitochondrion_M Mitochondrion Ascochin_M->Mitochondrion_M STAT3 STAT3 Signaling Ascochin_M->STAT3 Suppression Cyt_bc1_M Cytochrome bc1 Complex ETC_M Electron Transport Chain Cyt_bc1_M->ETC_M Inhibition Apoptosis Apoptosis ETC_M->Apoptosis Induction STAT3->Apoptosis Induction

Caption: Mechanism of this compound in fungal and mammalian cells.

Experimental Protocols

The following are generalized protocols for the key experiments used to assess antifungal activity and cytotoxicity. Specific parameters would need to be optimized for this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., 1-5 x 10^5 cells/mL) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control.

dot

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate wells with Fungal Suspension prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of This compound in 96-well plate prep_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Cytotoxicity a_blank_ssay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) a_blank_ssay

This colorimetric assay is commonly used to assess the metabolic activity of mammalian cells, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then calculated from the dose-response curve.

dot

start Start seed_cells Seed Mammalian Cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT solution and Incubate treat_cells->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT assay workflow for cytotoxicity assessment.

Conclusion and Future Directions

The available evidence, largely extrapolated from its analog Ascochlorin, suggests that this compound holds promise as a potential antifungal agent. Its mechanism of targeting the mitochondrial cytochrome bc1 complex is a validated strategy for antimicrobial development. However, the lack of direct and comprehensive comparative data on the selectivity and toxicity of this compound itself is a significant knowledge gap. Future research should prioritize head-to-head studies that determine the MICs against a broad panel of pathogenic fungi and the IC50 values against various normal and cancerous mammalian cell lines. Elucidating the precise signaling pathways affected by this compound in both fungal and mammalian cells will be crucial for understanding its selectivity and for identifying potential biomarkers for efficacy and toxicity. Such data are indispensable for the rational design of future preclinical and clinical investigations of this intriguing natural product.

Comparative Metabolomics of Fungal Cells: A Case Study on a Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols are provided, based on established methodologies in fungal metabolomics.

Fungal Culture and Treatment
  • Strain: Aspergillus fumigatus (or other relevant fungal species).

  • Culture Medium: Potato Dextrose Broth (PDB) or other suitable liquid medium.

  • Growth Conditions: Cultures are grown at a controlled temperature (e.g., 37°C) with constant agitation (e.g., 150 rpm) to ensure uniform growth.

  • Treatment: A stock solution of the bioactive compound (in this case, a conceptual representation of (S)-(+)-Ascochin) is prepared in a suitable solvent (e.g., DMSO). The fungal cultures in the exponential growth phase are treated with the compound at a predetermined concentration (e.g., 10 µg/mL). A control group is treated with the same volume of the solvent alone.

  • Incubation: Treated and control cultures are incubated for a specific duration (e.g., 24 hours) under the same growth conditions.

Metabolite Extraction
  • Harvesting: Fungal mycelia are harvested by filtration and washed with sterile distilled water to remove residual medium.

  • Quenching: To halt metabolic activity, the mycelia are immediately quenched in liquid nitrogen.

  • Extraction Solvent: A pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v), is added to the frozen mycelia.

  • Cell Disruption: The cells are disrupted using methods like bead beating or ultrasonication to ensure efficient extraction of intracellular metabolites.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.

Metabolomic Analysis
  • Analytical Platform: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a commonly used platform for its high sensitivity and resolution.

  • Chromatographic Separation: A C18 column is typically used to separate the metabolites based on their polarity. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

Data Analysis
  • Data Preprocessing: Raw data is processed using software like XCMS or MZmine for peak picking, alignment, and normalization.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is performed to identify significant differences between the treated and control groups.

  • Metabolite Identification: Significantly altered metabolites are identified by comparing their m/z values and fragmentation spectra with databases like METLIN, HMDB, and KEGG.

Quantitative Data Summary

The following table represents a hypothetical dataset illustrating the expected quantitative changes in key metabolites in fungal cells treated with a bioactive compound compared to a control group. This data is for illustrative purposes to demonstrate the typical output of a comparative metabolomics study.

Metabolitem/zRetention Time (min)Fold Change (Treated/Control)p-valuePutative IdentificationPathway
Metabolite A175.0242.52.8< 0.01ErgosterolSteroid Biosynthesis
Metabolite B329.2315.8-3.5< 0.01TrehaloseCarbohydrate Metabolism
Metabolite C133.0141.21.9< 0.05CholineGlycerophospholipid Metabolism
Metabolite D456.3458.1-2.1< 0.05Penicillin GSecondary Metabolism
Metabolite E147.0533.74.2< 0.01Glutathione (oxidized)Oxidative Stress
Metabolite F116.0712.1-1.8< 0.05Succinic acidTCA Cycle

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis Fungal Culture Fungal Culture Bioactive Compound Treatment Bioactive Compound Treatment Fungal Culture->Bioactive Compound Treatment Metabolite Extraction Metabolite Extraction Bioactive Compound Treatment->Metabolite Extraction Sample Analysis Sample Analysis Metabolite Extraction->Sample Analysis UHPLC-MS UHPLC-MS Sample Analysis->UHPLC-MS Data Preprocessing Data Preprocessing UHPLC-MS->Data Preprocessing Statistical Analysis Statistical Analysis Data Preprocessing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

Caption: Experimental workflow for comparative metabolomics.

Hypothetical Signaling Pathway Perturbation

cluster_cell Fungal Cell Bioactive Compound Bioactive Compound Target Protein Target Protein Bioactive Compound->Target Protein Inhibition Cell Membrane Cell Membrane Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Metabolic Enzyme Metabolic Enzyme Gene Expression->Metabolic Enzyme Upregulation Metabolite A (Increased) Metabolite A (Increased) Metabolic Enzyme->Metabolite A (Increased) Metabolite B (Decreased) Metabolite B (Decreased) Metabolic Enzyme->Metabolite B (Decreased)

Caption: Hypothetical signaling pathway affected by a bioactive compound.

Safety Operating Guide

Navigating the Safe Disposal of (S)-(+)-Ascochin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (S)-(+)-Ascochin, a compound of interest in various research applications, is classified as harmful if swallowed and poses a threat to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is essential to mitigate risks to both human health and the environment. This guide provides a step-by-step procedure for the safe and compliant disposal of this compound.

Core Principle: Hazardous Waste Management

This compound and any materials contaminated with it must be treated as hazardous chemical waste. All disposal activities must comply with local, regional, and national regulations[1]. It is imperative to engage a licensed professional waste disposal service for the final disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves[2]. All handling of this compound, including waste segregation and packaging, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[2].

Step-by-Step Disposal Procedure

  • Waste Segregation at the Source:

    • Immediately upon generation, segregate all this compound-contaminated waste into designated, clearly labeled hazardous waste containers[4].

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[1][5].

  • Solid Waste Collection:

    • Collect all solid waste, including residual amounts of the pure compound, contaminated personal protective equipment (gloves, bench paper), and disposable labware (pipette tips, weigh boats), in a dedicated, leak-proof, and puncture-resistant container[6][7].

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms[4].

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses, in a sealed, shatter-resistant container (e.g., a glass or compatible plastic bottle)[7].

    • The container must be clearly labeled as "Hazardous Waste: this compound" with a detailed list of the contents, including all solvents and their approximate concentrations[4].

  • Decontamination of Labware:

    • Non-disposable labware that has come into contact with this compound should be decontaminated. A common procedure is to triple-rinse the glassware with a suitable solvent[8][9].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste[9].

  • Packaging and Labeling for Disposal:

    • Ensure all waste containers are securely sealed to prevent leaks or spills[6].

    • Properly label each container with the words "Hazardous Waste," the chemical name "this compound," the associated hazards (e.g., Toxic, Environmental Hazard), and the accumulation start date[4].

  • Storage and Professional Disposal:

    • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service[10].

    • Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste[8].

Quantitative Data Summary

ParameterValue/InstructionSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed[1]
Aquatic Hazard (Chronic) Category 3: Harmful to aquatic life with long lasting effects[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant[1][6]
Environmental Release Avoid release to the environment[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Point of Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Containers A->B Immediate Action C Solid Waste Container (Labeled & Sealed) B->C D Liquid Waste Container (Labeled & Sealed) B->D E Store in Secure Satellite Accumulation Area C->E D->E F Arrange Pickup with EHS/Licensed Waste Disposal Service E->F Scheduled Pickup G Transport to Approved Waste Disposal Plant F->G H Final Treatment/Incineration G->H

Figure 1. Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (S)-(+)-Ascochin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(+)-Ascochin. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Required Personal Protective Equipment
Routine Laboratory Operations Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] Hand Protection: Chemical impermeable gloves (inspected prior to use).[1] Body Protection: Laboratory coat or other suitable protective clothing.[1] Respiratory Protection: Not required under normal use with adequate ventilation.
Spill Cleanup Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1] Hand Protection: Chemical impermeable gloves.[1] Body Protection: Fire/flame resistant and impervious clothing.[1] Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Disposal of Waste Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1] Hand Protection: Chemical impermeable gloves.[1] Body Protection: Laboratory coat or other suitable protective clothing.[1]

Operational and Disposal Plans

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Handle in a well-ventilated place.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Disposal Procedures: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

Step Procedure
1. Collection Collect waste material in a designated, properly labeled, and sealed container.
2. Consultation Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
3. Disposal Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2] Do not let the chemical enter drains.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_0 Preparation cluster_1 PPE Selection cluster_2 Execution cluster_3 Post-Operation start Start: Handling this compound assess_task Assess the Task (Routine, Spill, or Disposal) start->assess_task routine_ppe Routine Use: - Safety Goggles - Impermeable Gloves - Lab Coat assess_task->routine_ppe Routine spill_ppe Spill Cleanup: - Safety Goggles - Impermeable Gloves - Impervious Clothing - Full-Face Respirator (if needed) assess_task->spill_ppe Spill disposal_ppe Waste Disposal: - Safety Goggles - Impermeable Gloves - Lab Coat assess_task->disposal_ppe Disposal don_ppe Don and Inspect PPE routine_ppe->don_ppe spill_ppe->don_ppe disposal_ppe->don_ppe perform_task Perform Laboratory Task don_ppe->perform_task decontaminate Decontaminate and Doff PPE perform_task->decontaminate dispose_waste Dispose of Waste and Contaminated PPE Properly decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end End of Process

Caption: PPE selection and use workflow for handling this compound.

References

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Reactant of Route 1
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